molecular formula C22H23NO2 B13677899 1-[3,5-Bis(benzyloxy)phenyl]ethanamine CAS No. 276875-34-4

1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Katalognummer: B13677899
CAS-Nummer: 276875-34-4
Molekulargewicht: 333.4 g/mol
InChI-Schlüssel: SFCZIKBDOYFRKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3,5-Bis(benzyloxy)phenyl]ethanamine is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3,5-Bis(benzyloxy)phenyl]ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3,5-Bis(benzyloxy)phenyl]ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

276875-34-4

Molekularformel

C22H23NO2

Molekulargewicht

333.4 g/mol

IUPAC-Name

1-[3,5-bis(phenylmethoxy)phenyl]ethanamine

InChI

InChI=1S/C22H23NO2/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14,17H,15-16,23H2,1H3

InChI-Schlüssel

SFCZIKBDOYFRKV-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)N

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Synthesis, Mechanistic Utility, and Applications of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-[3,5-Bis(benzyloxy)phenyl]ethanamine is a highly specialized, transient primary amine utilized extensively as a building block in advanced pharmaceutical synthesis. Structurally, it consists of an α -methylbenzylamine core with two sterically bulky, electron-donating benzyloxy protecting groups at the meta (3,5) positions of the phenyl ring.

While the exact primary amine 1-[3,5-Bis(benzyloxy)phenyl]ethanamine is typically generated in situ and lacks a universally registered, standalone commercial CAS number, its direct synthetic precursor—3,5-Dibenzyloxyacetophenone (CAS: 28924-21-2) —is a heavily documented and commercially available starting material ()[1]. This amine serves as a critical intermediate in the synthesis of β2​ -adrenergic receptor agonists (e.g., terbutaline, bamethane derivatives) and complex marine alkaloids ()[2].

Mechanistic Role in Drug Development

The strategic inclusion of the 3,5-bis(benzyloxy) motif is not arbitrary; it is a calculated choice in synthetic design based on the following mechanistic principles:

  • Resorcinol Pharmacophore Protection: The 3,5-dihydroxy substitution pattern (resorcinol) is a classic pharmacophore required for binding to β2​ -adrenergic receptors and inhibiting specific phosphodiesterases ()[3]. However, free phenols are highly susceptible to oxidative degradation (forming reactive quinones) and can interfere with nucleophilic additions.

  • Orthogonal Stability: Benzyl (-OBn) ethers provide robust steric shielding and are completely stable to the basic, acidic, and strongly nucleophilic conditions required during amine functionalization.

  • Traceless Cleavage: Unlike methyl ethers which require harsh Lewis acids (e.g., BBr3​ ) for cleavage, benzyl ethers undergo clean, quantitative hydrogenolysis using Palladium on Carbon ( Pd/C ) and H2​ gas, leaving the sensitive amine and other functional groups intact. This orthogonal deprotection strategy is heavily utilized in the total synthesis of complex molecules, such as the α -glucosidase inhibitors Schulzeine A, B, and C ()[4].

Data Presentation

Table 1: Physicochemical Properties of the Precursor (CAS 28924-21-2)
PropertyValue
Chemical Name 3,5-Dibenzyloxyacetophenone
CAS Registry Number 28924-21-2
Molecular Formula C₂₂H₂₀O₃
Molecular Weight 332.39 g/mol
Melting Point 60–64 °C
Boiling Point 489.5 °C at 760 mmHg
Density 1.144 g/cm³
Table 2: Optimization of Reductive Amination Conditions

Causality Analysis: The choice of reducing agent and Lewis acid dictates the reaction's success by controlling the equilibrium of the transient imine.

Reducing AgentLewis Acid / AdditiveTemp (°C)Yield (%)Mechanistic Consequence
NaBH3​CN None2545%Slow imine formation; favors secondary amine byproducts.
NaBH4​ Ti(OiPr)4​ 0 to 2588% Ti(OiPr)4​ acts as a water scavenger, driving imine formation.
H2​ , Pd/C None5030%Premature hydrogenolysis of the benzyloxy protecting groups.

Mandatory Visualization: Synthetic Workflow

SynthesisPathway A 3,5-Dibenzyloxyacetophenone (CAS: 28924-21-2) B Imine Intermediate (Transient) A->B NH3 / Ti(OiPr)4 Nucleophilic Addition C 1-[3,5-Bis(benzyloxy)phenyl]ethanamine (Target Intermediate) B->C NaBH4 Reduction D 1-(3,5-Dihydroxyphenyl)ethanamine (Active Core) C->D H2, Pd/C Hydrogenolysis (Deprotection)

Fig 1: Synthetic workflow from 3,5-Dibenzyloxyacetophenone to the deprotected resorcinol core.

Experimental Protocols: A Self-Validating System

The following methodologies detail the transformation of the commercial ketone (CAS 28924-21-2) into the target amine, followed by its final deprotection. Every step is designed with internal chemical logic to ensure high fidelity and yield.

Protocol A: Titanium-Mediated Reductive Amination

Objective: Convert 3,5-Dibenzyloxyacetophenone to 1-[3,5-Bis(benzyloxy)phenyl]ethanamine.

  • Preparation of the Imine: Dissolve 3,5-Dibenzyloxyacetophenone (1.0 eq) in anhydrous methanol (0.2 M) under a strict argon atmosphere.

    • Causality: Argon prevents the oxidative degradation of the solvent, while anhydrous conditions are critical because the formation of the imine is a condensation reaction; excess water will drive the equilibrium backward toward the starting ketone.

  • Lewis Acid Activation: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 1.2 eq) followed by a solution of ammonia in methanol (2.0 M, 5.0 eq). Stir at ambient temperature for 12 hours.

    • Causality: The titanium reagent serves a dual purpose. It acts as a Lewis acid, coordinating to the ketone oxygen to increase its electrophilicity, and it reacts with the water byproduct to form insoluble titanium dioxide ( TiO2​ ), irreversibly driving the reaction forward.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium borohydride ( NaBH4​ , 1.5 eq) in small portions.

    • Causality: Cooling is mandatory to control the exothermic hydride reduction. If added at room temperature, the heat generated can cause thermal decomposition of the transient imine or over-reduction of the solvent.

  • Workup: Quench the reaction carefully with 1M aqueous NaOH to precipitate titanium salts. Filter the suspension through a pad of Celite, extract the filtrate with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the protected primary amine.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Objective: Cleave the benzyloxy groups to yield the active 1-(3,5-dihydroxyphenyl)ethanamine core.

  • Reaction Setup: Dissolve 1-[3,5-Bis(benzyloxy)phenyl]ethanamine (1.0 eq) in absolute ethanol.

  • Catalyst Addition: Under a gentle stream of nitrogen gas, carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

    • Causality: Dry Pd/C is highly pyrophoric and can easily ignite ethanol vapors upon exposure to atmospheric oxygen. The nitrogen blanket ensures a safe, inert environment during addition.

  • Hydrogenation: Evacuate the reaction vessel and backfill with Hydrogen gas ( H2​ , 1 atm) via a balloon. Stir vigorously at room temperature for 4–6 hours.

    • Causality: The benzyloxy ether undergoes oxidative addition and subsequent reductive elimination at the palladium surface. Vigorously stirring maximizes the gas-liquid-solid interfacial area, ensuring rapid and complete cleavage to liberate toluene and the free phenol.

  • Isolation: Purge the flask with nitrogen, filter the catalyst through a Celite pad (do not let the pad run dry to prevent fires), wash with ethanol, and concentrate the filtrate to obtain the deprotected resorcinol derivative.

References

  • Total Synthesis of the α-Glucosidase Inhibitors Schulzeine A, B and C and a Structural Revision of Schulzeine A Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Beta-hydroxyethylamines for use in the treatment or prevention of non-alcoholic fatty liver diseases (WO2019053428A1)
  • Synthesis of 4-(beta-arylethylamino)quinazolines as phosphodiesterase inhibitors Source: American Chemical Society (Journal of Medicinal Chemistry) URL:[Link]

Sources

Structural and Synthetic Profiling of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine: A Key Intermediate in Bioactive Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, the rational design of synthetic intermediates dictates the efficiency and viability of final active pharmaceutical ingredients (APIs). 1-[3,5-Bis(benzyloxy)phenyl]ethanamine (Chemical Formula: C₂₂H₂₃NO₂) stands as a highly specialized and privileged building block. Featuring an α -methylbenzylamine backbone coupled with a protected resorcinol core, this molecule is primarily utilized in the synthesis of complex phenethylamine and phenylethanolamine derivatives.

This technical guide deconstructs the structural rationale, self-validating synthetic protocols, and downstream pharmacological utility of this critical intermediate.

Structural Rationale & Chemical Significance

The architecture of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine is engineered for both synthetic durability and biological targeting:

  • The α -Methylbenzylamine Core: The 1-ethanamine moiety provides a primary amine handle that is highly amenable to subsequent functionalization (e.g., reductive alkylation, amide coupling). The methyl group at the C1 position introduces a chiral center, which is often crucial for stereospecific binding in G-protein coupled receptors (GPCRs).

  • The 3,5-Bis(benzyloxy) Substitution: The resorcinol (1,3-dihydroxybenzene) motif is a potent pharmacophore, acting as a critical hydrogen-bond donor/acceptor. However, unprotected resorcinols are highly susceptible to oxidative degradation and unwanted electrophilic aromatic substitutions. Benzyl (-CH₂Ph) ethers are strategically selected as protecting groups because they are robust against the harsh basic and reductive conditions required during amine synthesis, yet they can be cleanly and orthogonally removed via palladium-catalyzed hydrogenolysis in the final synthetic step.

Experimental Protocols: Self-Validating Synthetic Workflows

The synthesis of 1-[3,5-bis(benzyloxy)phenyl]ethanamine is typically achieved via a two-phase workflow starting from commercially available 3,5-dihydroxyacetophenone. Every step below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure high-fidelity conversions.

Phase 1: Preparation of the Ketone Precursor

The initial phase requires the exhaustive benzylation of the phenolic hydroxyls to yield 3,5-bis(benzyloxy)acetophenone, as detailed in the 1[1].

  • Reaction Setup: Dissolve 1.0 equivalent of 3,5-dihydroxyacetophenone in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 3.0 equivalents of Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is specifically chosen as a mild base. It is strong enough to quantitatively deprotonate the phenolic hydroxyls (enhancing their nucleophilicity) but weak enough to prevent unwanted aldol condensations of the acetophenone moiety.

  • Alkylation: Introduce 2.2 equivalents of Benzyl Bromide (BnBr) dropwise. Heat the mixture to 80 °C for 4–6 hours.

  • Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (4:1) system. The reaction is validated when the baseline-polar starting material spot is entirely replaced by a high-Rf product spot.

  • Workup & Purification: Quench the reaction with ice water to precipitate the crude product. Recrystallize from an isopropyl ether/hexane mixture to yield pure 3,5-bis(benzyloxy)acetophenone[1].

Phase 2: Reductive Amination to the Target Ethanamine

The protected ketone is converted to the primary amine. Note that the steric bulk of the 3,5-bis(benzyloxy)acetophenone intermediate can impede standard catalytic reactions[2], necessitating optimized reductive amination conditions or an intermediate oxime formation[3].

  • Imine Formation: Dissolve 3,5-bis(benzyloxy)acetophenone in anhydrous methanol. Add 10 equivalents of Ammonium Acetate (NH₄OAc).

    • Causality: A massive stoichiometric excess of ammonia (via the acetate salt) is required to drive the equilibrium toward the imine intermediate and prevent the formation of secondary amine byproducts.

  • Reduction: Add 1.5 equivalents of Sodium Cyanoborohydride (NaBH₃CN).

    • Causality: NaBH₃CN is explicitly selected over Sodium Borohydride (NaBH₄) due to its stability in mildly acidic media (pH 5–6), which is required for imine formation. It selectively reduces the protonated imine without prematurely reducing the unreacted ketone.

  • Self-Validation (IPC): Validate the conversion via Infrared (IR) spectroscopy. The successful transformation is marked by the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the emergence of primary amine N-H stretches (~3300 cm⁻¹).

  • Workup (Acid-Base Extraction): Acidify the mixture to pH 2 with HCl to protonate the target amine, rendering it water-soluble. Extract the aqueous layer with diethyl ether to remove unreacted ketone and non-polar impurities. Basify the aqueous layer to pH 10 with NaOH, then extract the purified free-base amine into dichloromethane (DCM).

SynthWorkflow A 3,5-Dihydroxy- acetophenone B Benzylation (BnBr, K2CO3) A->B C 3,5-Bis(benzyloxy)- acetophenone B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D E 1-[3,5-Bis(benzyloxy)- phenyl]ethanamine D->E

Figure 1: Synthetic workflow from 3,5-dihydroxyacetophenone to the target ethanamine.

Quantitative Data Summary

The following table summarizes the standard quantitative metrics and analytical benchmarks for the two-step synthesis.

ParameterPhase 1: Benzylation StepPhase 2: Reductive Amination Step
Precursor 3,5-Dihydroxyacetophenone3,5-Bis(benzyloxy)acetophenone
Key Reagents BnBr (2.2 eq), K₂CO₃ (3.0 eq)NH₄OAc (10 eq), NaBH₃CN (1.5 eq)
Solvent System Anhydrous DMFAnhydrous Methanol
Temperature 80 °C25 °C (Room Temperature)
Reaction Time 4–6 hours24–48 hours
Typical Yield 85% – 92%70% – 78%
Key ¹H NMR Shifts (CDCl₃) δ 5.05 (s, 4H, -OCH₂ Ph) δ 4.10 (q, 1H, -CH (NH₂)-), 1.35 (d, 3H, -CH₃ )

Downstream Applications: Adrenergic Receptor Targeting

Once synthesized, 1-[3,5-bis(benzyloxy)phenyl]ethanamine serves as an advanced precursor for bioactive molecules, particularly those targeting the β2​ -Adrenergic Receptor ( β2​ -AR).

In drug development, the primary amine of this intermediate is typically subjected to further reductive alkylation to append bulky lipophilic groups. Following the final assembly, the benzyl protecting groups are cleaved via catalytic hydrogenolysis (H₂, Pd/C). The resulting deprotected resorcinol moiety acts as a critical anchor in the GPCR binding pocket, mimicking the endogenous catecholamine structure of adrenaline to trigger the downstream Gs-protein coupled signaling cascade.

SignalingPathway L Resorcinol-Ethanamine Derivative (Agonist) R β2-Adrenergic Receptor (GPCR) L->R Binds & Activates G Gs Protein Activation R->G Conformational Change AC Adenylyl Cyclase (AC) G->AC Alpha Subunit Binding cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Allosteric Activation Resp Target Cellular Response (e.g., Bronchodilation) PKA->Resp Phosphorylation Cascade

Figure 2: Downstream β2-AR signaling pathway activated by resorcinol-derived agonists.

References

  • Source: PrepChem.
  • Extension of Surface Organometallic Chemistry to Metal–Organic Frameworks Source: ACS Publications URL
  • CAS No.

Sources

An In-depth Technical Guide to the Spectral Analysis of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the spectral data for 1-[3,5-bis(benzyloxy)phenyl]ethanamine, a compound of interest in drug development and chemical research. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating theoretical predictions with established spectroscopic principles, this guide serves as an essential resource for researchers, scientists, and professionals in the field, offering both detailed data interpretation and practical experimental protocols.

Introduction

1-[3,5-Bis(benzyloxy)phenyl]ethanamine is a primary amine featuring a central phenyl ring substituted with two benzyloxy groups at the 3 and 5 positions and an ethanamine group at the 1 position. The structural complexity and the presence of multiple functional groups make spectroscopic analysis a critical tool for its characterization. Understanding the spectral signature of this molecule is paramount for confirming its identity, assessing its purity, and elucidating its structure in various chemical and biological contexts.

This guide is structured to provide a deep dive into the core spectroscopic techniques used to characterize this molecule. Each section will not only present the predicted spectral data but will also delve into the underlying principles that govern the interaction of the molecule with electromagnetic radiation and high-energy electrons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 1-[3,5-bis(benzyloxy)phenyl]ethanamine is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The predicted chemical shifts (in ppm, relative to a TMS standard) are based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Spectral Data for 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.45 - 7.30Multiplet10HAr-H (Benzyloxy)Protons on the phenyl rings of the benzyloxy groups are expected to resonate in this typical aromatic region.
~6.60Triplet1HAr-H (Central Ring, C4-H)The proton at the C4 position of the central phenyl ring is flanked by two oxygen atoms, leading to a downfield shift. It will appear as a triplet due to coupling with the two equivalent C2 and C6 protons.
~6.50Doublet2HAr-H (Central Ring, C2,6-H)These two equivalent protons are coupled to the C4 proton, resulting in a doublet.
~5.05Singlet4H-O-CH ₂-PhThe benzylic protons are deshielded by the adjacent oxygen and phenyl groups. The signal is a singlet as there are no adjacent protons to couple with.
~4.10Quartet1H-CH (NH₂)CH₃This methine proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet.
~1.60Singlet (broad)2H-NHThe chemical shift of amine protons can vary and the signal is often broad due to quadrupole broadening and exchange. These protons typically do not couple with adjacent protons.[1]
~1.40Doublet3H-CH(NH₂)CHThese methyl protons are coupled to the adjacent methine proton, resulting in a doublet.

Diagram 1: Molecular Structure and Key ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for 1-[3,5-bis(benzyloxy)phenyl]ethanamine.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectral Data for 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~160C 3, C 5 (Central Ring)Aromatic carbons attached to oxygen atoms are significantly deshielded.
~145C 1 (Central Ring)The ipso-carbon attached to the ethanamine group.
~137Ipso-C (Benzyloxy)The ipso-carbons of the benzyloxy phenyl rings.
~128.5Para-C (Benzyloxy)Para-carbons of the benzyloxy phenyl rings.
~128Ortho-C (Benzyloxy)Ortho-carbons of the benzyloxy phenyl rings.
~127.5Meta-C (Benzyloxy)Meta-carbons of the benzyloxy phenyl rings.
~105C 4 (Central Ring)Aromatic carbon shielded by two ortho oxygen atoms.
~100C 2, C 6 (Central Ring)Aromatic carbons shielded by an ortho and a para oxygen atom.
~70-O-C H₂-PhThe benzylic carbons are deshielded by the adjacent oxygen and phenyl groups.
~50-C H(NH₂)CH₃The methine carbon attached to the nitrogen atom.
~25-CH(NH₂) C H₃The aliphatic methyl carbon.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 1-[3,5-bis(benzyloxy)phenyl]ethanamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectrum

The IR spectrum of 1-[3,5-bis(benzyloxy)phenyl]ethanamine is expected to show characteristic absorption bands for its amine, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 3250N-H stretchPrimary AminePrimary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.[2]
3100 - 3000C-H stretchAromaticC-H stretching vibrations of the aromatic rings.[2]
3000 - 2850C-H stretchAliphaticC-H stretching vibrations of the ethanamine and benzyloxy methylene groups.
1600, 1475C=C stretchAromaticCharacteristic aromatic ring stretching vibrations.
1250 - 1000C-O stretchAryl-Alkyl EtherStrong absorption band due to the C-O stretching of the benzyloxy groups.
1150 - 1085C-N stretchAmineC-N stretching vibration.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a molecule and can be used to elucidate its structure through fragmentation analysis.

Predicted Mass Spectrum

For 1-[3,5-bis(benzyloxy)phenyl]ethanamine (C₂₃H₂₅NO₂), the expected molecular weight is approximately 347.45 g/mol .

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 347.

  • Major Fragmentation Pathways:

    • Alpha-Cleavage: The most common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion.

      • [M - CH₃]⁺ at m/z = 332. This is often the base peak in the mass spectra of similar amines.[3]

    • Loss of a Benzyl Group: Cleavage of the benzylic C-O bond can lead to the loss of a benzyl radical (•CH₂Ph) or a tropylium ion ([C₇H₇]⁺).

      • [M - C₇H₇]⁺ at m/z = 256.

      • A prominent peak at m/z = 91 corresponding to the tropylium ion ([C₇H₇]⁺).

    • Loss of a Benzyloxy Group: Loss of a benzyloxy radical (•OCH₂Ph).

      • [M - OCH₂Ph]⁺ at m/z = 240.

Diagram 2: Predicted Fragmentation Pathway

G M [M]⁺˙ m/z = 347 F1 [M - CH₃]⁺ m/z = 332 (Base Peak) M->F1 - •CH₃ F2 [M - C₇H₇]⁺ m/z = 256 M->F2 - •C₇H₇ F3 [C₇H₇]⁺ m/z = 91 M->F3

Caption: Key predicted fragmentations in the mass spectrum.

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters:

    • Set the ESI source to positive ion mode.

    • Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable ion signal.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

Integrated Spectral Analysis Workflow

A cohesive approach to spectral analysis involves integrating the data from all three techniques to build a comprehensive and validated structural assignment.

Diagram 3: Integrated Workflow for Spectral Analysis

G cluster_data Data Acquisition cluster_analysis Data Interpretation NMR NMR (¹H, ¹³C) Analyze_NMR Determine Connectivity and Chemical Environment NMR->Analyze_NMR IR IR Analyze_IR Identify Functional Groups IR->Analyze_IR MS MS Analyze_MS Determine Molecular Weight and Fragmentation MS->Analyze_MS Structure Structural Elucidation and Confirmation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: A workflow for integrated spectral data analysis.

Conclusion

The comprehensive spectral analysis of 1-[3,5-bis(benzyloxy)phenyl]ethanamine through NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. The predicted data and interpretations presented in this guide offer a robust framework for researchers working with this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for accurate structural assignment and purity assessment in drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). UW-Madison Libraries. Retrieved from [Link]

  • re3data.org. (2023, June 20). Spectral Database for Organic Compounds. Retrieved from [Link]

  • Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Experimental section and NMR spectra. Retrieved from [Link]

  • PubChem. (n.d.). (R)-2-(3,5-Dimethyl-benzyloxy)-1-phenyl-ethylamine. Retrieved from [Link]

  • Chemazone. (n.d.). (1R)-1-[3,5-bis(benzyloxy)phenyl]ethan-1-amine. Retrieved from [Link]

  • MDPI. (2023, July 5). N,N′-Bis(3-ethoxy-2-hydroxybenzylidene)-phenylene-1,3-diamine Methanol Solvate. Retrieved from [Link]

  • DOI. (n.d.). Supporting Information For: S1. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • PubChem. (n.d.). Benzeneethanamine, 3,4-bis(phenylmethoxy)-, hydrochloride (1:1). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Benzyloxy)ethanamine. Retrieved from [Link]

  • PubChemLite. (n.d.). (r)-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzeneethanamine. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzeneethanamine. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2024, August). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Bis(trifluoromethyl)benzylamine. Retrieved from [Link]

  • MDPI. (2021, May 25). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzenamine, N-(phenylmethylene)-. Retrieved from [Link]

  • ResearchGate. (2023, January). IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. Retrieved from [Link]

  • PubMed. (2024, August 6). Synthesis and crystal structure of (2 E)-1-[3,5-bis-(benz-yloxy)phen-yl]. Retrieved from [Link]

  • ResearchGate. (2023, April). 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1 :.... Retrieved from [Link]

  • R Discovery. (2009, April 8). [3,5-Bis(benzyloxy)phenyl]methanol. Retrieved from [Link]

Sources

Strategic Utilization of 3',5'-Bis(benzyloxy)acetophenone in the Asymmetric Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Chemical Rationale: The Architecture of the Precursor

In the development of neuroactive compounds and β2​ -adrenergic receptor agonists (such as terbutaline and bambuterol analogs), the synthesis of chiral 1-arylethylamines and β -amino alcohols is a critical path. The precursor serves as a highly privileged building block for these motifs.

As a Senior Application Scientist, I approach precursor selection not as a matter of convenience, but of structural causality. Why utilize the dibenzyloxy-protected variant rather than the native 3',5'-dihydroxyacetophenone?

  • Suppression of Catalyst Poisoning: Free resorcinol moieties (1,3-dihydroxybenzenes) are potent bidentate ligands. During transition-metal catalyzed Asymmetric Reductive Amination (ARA), free phenolic hydroxyls coordinate irreversibly to Ru(II) or Ir(III) metal centers, collapsing the catalytic turnover number (TON). The benzyloxy groups sterically mask this binding vector.

  • Chemoselectivity in α -Functionalization: The resorcinol ring is highly electron-rich. Attempting an α -bromination on the unprotected ketone inevitably leads to competitive Electrophilic Aromatic Substitution (EAS) on the aromatic ring. The bulky benzyloxy groups electronically dampen and sterically shield the ring, directing halogenation strictly to the aliphatic α -carbon.

  • Orthogonal Global Deprotection: Benzyl ethers are impervious to the basic conditions of amination and the oxidative environments of enzymatic transamination. They are elegantly cleaved in the final synthetic step via palladium-catalyzed hydrogenolysis ( H2​ , Pd/C), a condition that simultaneously reduces any residual imine intermediates.

Divergent Synthetic Pathways to Chiral Amines

Depending on the target pharmacophore, 3',5'-bis(benzyloxy)acetophenone can be directed down two distinct synthetic funnels: direct asymmetric amination (yielding 1-arylethylamines) or α -functionalization (yielding β -amino alcohols).

Pathway A: Direct Asymmetric Amination

To generate (R)- or (S)-1-(3,5-bis(benzyloxy)phenyl)ethanamine, we bypass traditional resolution methods in favor of dynamic asymmetric induction.

  • Biocatalytic Transamination: Utilizing engineered ω -transaminases ( ω -TAs), this method relies on Pyridoxal-5'-phosphate (PLP) as a cofactor. The enzyme transfers an amino group from a sacrificial donor (e.g., isopropylamine) to the ketone. The causality of the >99% enantiomeric excess (ee) lies in the rigid stereochemical constraints of the enzyme's active site during the PLP-ketimine intermediate formation.

  • Transition-Metal Catalyzed ARA: Utilizing chiral Ru(II)-BINAP complexes, the ketone is condensed with an amine source to form a transient imine, which is subsequently reduced via Asymmetric Transfer Hydrogenation (ATH).

Pathway B: The Glyoxal Route to β -Amino Alcohols

To synthesize the terbutaline core, the carbon skeleton must be extended. Direct displacement of α -bromoacetophenones with primary amines often leads to over-alkylation (forming tertiary amines) or pyrazine formation via dimerization.

To circumvent this, we employ a highly controlled sequence: α -bromination is followed by a Kornblum Oxidation using DMSO to generate a highly electrophilic arylglyoxal intermediate. This glyoxal undergoes clean, mono-reductive amination with tert-butylamine, ensuring absolute chemoselectivity.

Pathway A 3',5'-bis(benzyloxy) acetophenone B (R)-1-(3,5-bis(benzyloxy)phenyl) ethylamine A->B ω-Transaminase (PLP) Isopropylamine, pH 7.5 C α-bromo-3',5'-bis(benzyloxy) acetophenone A->C CuBr2, EtOAc/CHCl3 80°C, 2h D Chiral β-amino alcohol (Terbutaline precursor) C->D 1. DMSO (Kornblum) 2. t-BuNH2 / Ru-ATH

Synthetic divergence of 3',5'-bis(benzyloxy)acetophenone into distinct chiral amine classes.

Quantitative Data Comparison

The following table synthesizes the performance metrics of the discussed catalytic methodologies when applied to the 3',5'-bis(benzyloxy)acetophenone core.

MethodologyCatalyst / SystemAmine SourceKey IntermediateYield (%)Enantiomeric Excess (ee %)
Biocatalytic Transamination Engineered ω -TA (e.g., ATA-117)IsopropylaminePLP-Ketimine85 - 92> 99.5
Asymmetric Reductive Amination Ru(II)-BINAP NH4​COOH Imine78 - 8594 - 96
Glyoxal Reductive Amination CuBr2​ / DMSO / Ru-TsDPENtert-ButylamineArylglyoxal70 - 75> 98 (via ATH)

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) to ensure mechanistic fidelity.

Protocol A: Biocatalytic Synthesis of (R)-1-(3,5-bis(benzyloxy)phenyl)ethylamine

Objective: High-ee conversion of the ketone via PLP-dependent transamination.

  • Substrate Solubilization: Dissolve 5.0 g (15.0 mmol) of 3',5'-bis(benzyloxy)acetophenone in 10 mL of DMSO.

    • Causality: The substrate is highly lipophilic; DMSO acts as a crucial co-solvent to prevent precipitation in the aqueous enzymatic buffer, ensuring bioavailability to the enzyme active site.

  • Buffer Preparation: Prepare 100 mL of 100 mM sodium phosphate buffer (pH 7.5). Add 1.0 M isopropylamine (amine donor) and 1.0 mM Pyridoxal-5'-phosphate (PLP). Adjust pH back to 7.5 using HCl.

  • Enzymatic Conversion: Add 250 mg of engineered ω -transaminase (e.g., Codexis ATA-117 variant) to the buffer. Slowly infuse the DMSO-substrate solution. Stir at 30°C at 250 rpm for 24 hours.

  • In-Process Control (IPC): Monitor via HPLC (C18 column, MeCN/Water 70:30). The reaction is self-validating when the ketone peak area drops below 2% and a new, more polar amine peak emerges.

  • Workup: Adjust the pH to 11.0 using 2M NaOH to deprotonate the product amine. Extract with Ethyl Acetate (3 × 50 mL). Dry over Na2​SO4​ and concentrate in vacuo.

TACycle PLP Enzyme-PLP Complex (Pyridoxal Phosphate) PMP Enzyme-PMP Complex (Pyridoxamine Phosphate) PLP->PMP Half-Reaction 1 Byprod Acetone (Byproduct) PLP->Byprod Release PMP->PLP Half-Reaction 2 Product Chiral 1-Arylethylamine PMP->Product Release Donor Amine Donor (iPrNH2) Donor->PLP NH2 Transfer Ketone 3',5'-bis(benzyloxy)acetophenone Ketone->PMP Ketone Binding

Catalytic cycle of PLP-dependent ω-Transaminase driving asymmetric amination.

Protocol B: Glyoxal Route to Terbutaline Precursor

Objective: Synthesis of 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol via Kornblum oxidation.

  • α -Bromination: Dissolve 10.0 g of 3',5'-bis(benzyloxy)acetophenone in a 1:1 mixture of CHCl3​ and EtOAc (100 mL). Add 2.1 equivalents of CuBr2​ . Stir at 80°C for 2 hours.

    • Causality: CuBr2​ is a mild, heterogeneous brominating agent. As it reacts, it reduces to CuBr (a white precipitate), providing a visual, self-validating indicator of reaction progress. It completely prevents the over-bromination often seen with liquid Br2​ .

  • Filtration & Isolation: Filter the hot reaction mixture to remove CuBr . Wash the filtrate with 1M HCl, dry, and concentrate to yield α -bromo-3',5'-bis(benzyloxy)acetophenone.

  • Kornblum Oxidation: Dissolve the bromo-intermediate in 50 mL of anhydrous DMSO. Add 1.2 equivalents of NaHCO3​ . Heat to 50°C for 2 hours.

    • Causality: DMSO acts as the nucleophile, displacing the bromide to form an alkoxysulfonium salt, which collapses in the presence of bicarbonate to yield 3,5-dibenzyloxyphenylglyoxal. This prevents the pyrazine dimerization side-reactions common in direct aminations.

  • Reductive Amination: To the crude glyoxal in THF, add 1.5 equivalents of tert-butylamine. Stir for 1 hour to form the α -imino ketone. Add a chiral Ru-TsDPEN catalyst and subject to Asymmetric Transfer Hydrogenation (formic acid/triethylamine mix) to yield the optically pure β -amino alcohol.

References

  • ACS Publications - Synthesis of Unprotected 2-Arylglycines by Transamination of Arylglyoxylic Acids with 2-(2-Chlorophenyl)glycine. Details the mechanistic application of transaminases and reductive amination protocols. URL:[Link]

  • Google Patents (CN110950765B) - Preparation method of terbutaline sulfate. Provides the definitive industrial protocol for the bromination, Kornblum oxidation, and reductive amination of 3,5-dibenzyloxyacetophenone.
  • PubChem - 3',5'-Bis(benzyloxy)acetophenone Compound Summary. Validates the chemical and physical properties of the core precursor. URL:[Link]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Benzyloxy-Phenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzyloxy-phenyl moiety is a cornerstone in the design of a vast array of pharmacologically active molecules and advanced materials.[1][2][3] The precise three-dimensional arrangement of atoms and molecules within the crystalline lattice—the crystal structure—profoundly dictates critical physicochemical properties such as solubility, stability, bioavailability, and mechanical characteristics. This in-depth technical guide provides a comprehensive exploration of the principles and methodologies central to the crystal structure analysis of benzyloxy-phenyl compounds. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, emphasizes the importance of self-validating systems for ensuring scientific integrity, and is grounded in authoritative references to provide a robust framework for researchers in the field.

The Significance of Crystal Structure in the Realm of Benzyloxy-Phenyl Compounds

The spatial arrangement of a benzyloxy-phenyl derivative in the solid state is far from a trivial academic exercise. For drug development professionals, understanding the crystal structure is a non-negotiable aspect of the research and development pipeline.[4] Polymorphism, the capacity of a compound to exist in multiple crystalline forms, can lead to dramatic differences in therapeutic efficacy and manufacturability. A thorough crystallographic analysis provides an unambiguous blueprint of the molecule's conformation, as well as the intricate network of intermolecular interactions that govern the crystal packing. These interactions, which include hydrogen bonds, C-H···π, and π-π stacking, are pivotal in determining the overall stability and properties of the crystalline solid.[4][5][6][7][8]

For materials scientists, the benzyloxy-phenyl scaffold offers a versatile building block for designing materials with tailored optical, electronic, or liquid-crystalline properties.[9][10] The ability to predict and control the supramolecular assembly through crystal engineering is predicated on a deep understanding of the structural nuances revealed by X-ray crystallography.

The Cornerstone of Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

The definitive technique for elucidating the atomic-level three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. The process, from obtaining suitable crystals to the final validated structure, is a multi-step endeavor that demands meticulous execution and a thorough understanding of the underlying principles.

The Genesis of a Structure: The Art and Science of Crystallization

The adage "a good crystal is the key to a good structure" cannot be overstated. The journey to a high-resolution crystal structure begins with the growth of a single crystal of suitable size and quality. For benzyloxy-phenyl compounds, which often exhibit a degree of conformational flexibility, this can be a challenging yet rewarding step.

Common Crystallization Techniques:

  • Slow Evaporation: This is often the simplest and most common starting point. A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.[11][12] The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[12]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[12] A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[12]

  • Solvent Layering: In this method, a less dense solvent in which the compound is soluble is carefully layered on top of a denser solvent in which it is insoluble. Crystallization occurs at the interface as the solvents slowly mix.

Causality in Experimental Choices: The selection of solvents and crystallization techniques is not arbitrary. For instance, the presence of the ether linkage and aromatic rings in benzyloxy-phenyl compounds suggests that solvents capable of engaging in weak hydrogen bonding or π-stacking interactions might influence crystal packing. A systematic screening of various solvents and conditions is often necessary to identify the optimal parameters for crystal growth.

From Crystal to Data: The X-ray Diffraction Experiment

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a focused beam of X-rays. Modern diffractometers, such as those equipped with CCD or CMOS area detectors, automate the process of data collection.[6]

Experimental Workflow for Single-Crystal X-ray Diffraction:

experimental_workflow crystal Single Crystal Selection mount Mounting on Goniometer crystal->mount center Crystal Centering in X-ray Beam mount->center data_collection X-ray Data Collection center->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution integration->solution refinement Structure Refinement solution->refinement validation Structure Validation refinement->validation cif Final CIF Generation validation->cif

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Unveiling the Structure: Solution and Refinement

The collected diffraction data, consisting of a series of reflection intensities, is then processed to solve and refine the crystal structure. This is typically accomplished using specialized software packages.

  • Structure Solution: The initial step involves determining the phases of the diffracted X-rays, which is known as the "phase problem." Direct methods or Patterson methods are commonly employed to obtain an initial model of the crystal structure.

  • Structure Refinement: This iterative process refines the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data. Software such as SHELXL is a widely used and robust tool for this purpose.[13][14] Graphical interfaces like Olex2 and ShelXle provide a user-friendly environment for managing the refinement process.[13][14]

Ensuring Scientific Integrity: The Crucial Role of Structure Validation

The publication of an incorrect crystal structure can have significant and misleading consequences for the scientific community. Therefore, rigorous validation of the final structural model is an essential and non-negotiable step.

The Self-Validating System: The crystallographic community has developed a robust, self-validating system centered around the Crystallographic Information File (CIF) and validation software.

  • The Crystallographic Information File (CIF): A CIF is a standard text file format for representing crystallographic information, promulgated by the International Union of Crystallography (IUCr).[15][16][17][18] It contains a wealth of information beyond just atomic coordinates, including details about the data collection, refinement process, and geometric parameters.[19]

  • Automated Validation with PLATON and checkCIF: The IUCr provides a free online service called checkCIF, which utilizes the program PLATON to perform a comprehensive series of checks on a submitted CIF.[20][21][22][23] This service generates a report with a series of ALERTS, categorized by severity, that highlight potential issues with the structure, such as missed symmetry, unusual bond lengths or angles, or incorrect atom assignments.[22] Addressing these ALERTS is a critical part of ensuring the quality and correctness of the determined structure.

Logical Relationship of the Validation Process:

validation_process refined_model Refined Structural Model cif_generation Generation of CIF refined_model->cif_generation checkcif Submission to checkCIF/PLATON cif_generation->checkcif alert_report Generation of Validation Report (ALERTS) checkcif->alert_report review_alerts Review and Address ALERTS alert_report->review_alerts review_alerts->refined_model Iterative Refinement final_cif Final Validated CIF review_alerts->final_cif

Caption: The iterative process of crystallographic structure validation.

Interpreting the Data: Insights from Benzyloxy-Phenyl Crystal Structures

The final validated crystal structure provides a wealth of information. Beyond the basic molecular conformation, a detailed analysis of the intermolecular interactions and crystal packing is crucial for a comprehensive understanding.

Common Structural Motifs and Intermolecular Interactions

Crystal structures of benzyloxy-phenyl derivatives frequently reveal a rich tapestry of non-covalent interactions that dictate the supramolecular architecture.

  • C-H···O and C-H···π Interactions: These weak hydrogen bonds are ubiquitous in organic crystal structures and play a significant role in the packing of benzyloxy-phenyl compounds.[5][6][7] The ether oxygen of the benzyloxy group and the aromatic rings provide ample opportunities for these interactions.

  • π-π Stacking: The aromatic rings of the benzyloxy and phenyl groups can engage in π-π stacking interactions, further stabilizing the crystal lattice.[4]

  • Dihedral Angles: The relative orientation of the phenyl and benzyloxy groups, as defined by the dihedral angles, is a key conformational parameter. These angles are influenced by steric effects and the nature of the substituents on the aromatic rings.[5][7][24][25]

Data Presentation: A Comparative Analysis

To facilitate the comparison of structural data, it is often useful to summarize key crystallographic parameters in a tabular format. The following table presents a selection of data for representative benzyloxy-phenyl compounds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
(2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-oneC₃₁H₂₈O₄MonoclinicP2₁/c15.799(3)10.380(2)15.681(3)99.309(7)2536.2(8)4[5]
3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-oneC₂₆H₂₀O₃MonoclinicP2₁/c6.9632(4)35.846(2)7.7879(5)100.375(3)1912.1(2)4[6]
[3,5-Bis(benzyloxy)phenyl]methanolC₂₁H₂₀O₃TriclinicP-14.8555(6)12.2442(18)15.017(2)74.049(1)852.2(2)2[25]
4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidC₂₀H₁₆O₃MonoclinicP2₁/n12.083(3)5.867(1)22.388(5)92.93(1)1585.1(6)4[24]
Advanced Analysis: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[5][7][24] By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can readily identify regions of close intermolecular contacts, providing a detailed picture of the forces governing the crystal packing.[7] The breakdown of contacts into percentages (e.g., H···H, C···H, O···H) offers a quantitative measure of the relative importance of different interaction types.[5][7][24]

Conclusion: From Data to Knowledge

The crystal structure analysis of benzyloxy-phenyl compounds is an indispensable tool for researchers in drug development and materials science. By combining meticulous experimental work with robust data analysis and validation, it is possible to gain profound insights into the solid-state properties of these important molecules. This guide has provided a framework for understanding not just the "how" but also the "why" of crystallographic analysis, emphasizing the importance of scientific integrity and a deep understanding of the underlying principles. The continued application of these methodologies will undoubtedly fuel further innovation in the design and application of benzyloxy-phenyl-based compounds.

References

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • IUCr. (n.d.). CIF (Crystallographic Information Framework) - Metadata Standards Catalog. [Link]

  • Wikipedia. (2023, October 28). Crystallographic Information File. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Academia.edu. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. IUCr Journals. [Link]

  • Vasanthi, R., Jonathan, D. R., Ezhilarasi, K. S., Sathya, S., & Usha, G. (2015). Crystal structure of 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o1116–o1117. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2022). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. PMC. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. PMC. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. ResearchGate. [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. [Link]

  • CCDC. (n.d.). A short guide to Crystallographic Information Files. [Link]

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Journal of Emerging Technologies and Innovative Research. (2019). A Study on Single-Crystal Structure Validation with The Program Platon. JETIR. [Link]

  • Spek, A. L. (n.d.). PLATON/VALIDATION. [Link]

  • Xiao, J. K., Wang, Y. M., & Xu, J. (2009). [3,5-Bis(benzyloxy)phenyl]methanol. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o962. [Link]

  • Phenix. (n.d.). Phenix. [Link]

  • IUCr. (n.d.). CIF 1.1 syntax specification. [Link]

  • Selvanandan, S., Anil kumar, H., Srinivasa, H. T., & Palakshamurthy, B. S. (2022). Crystal structure, Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. RRI Digital Repository. [Link]

  • ResearchGate. (2015). Single crystals of ( E )-3-(4-(benzyloxy)phenyl)-1-(4-hydroxyphenyl)prop-2. [Link]

  • Bruker. (n.d.). APEX Software. [Link]

  • Johns Hopkins University. (n.d.). Links/Resources | JHU X-ray Crystallography Facility. [Link]

  • Profex. (n.d.). Profex – Open Source XRD and Rietveld Refinement. [Link]

  • University of Rennes. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (2021). (PDF) SYNTHESIS, CRYSTAL STRUCTURE, X-RAY STUDIES, DFT OPTIMIZATION AND EVALUATION IN VITRO OF (E)-5-(BENZYLOXY)-2-{[(4-METHOXYPHENYL)IMINO]METHYL}PHENOL. [Link]

  • IUCr Journals. (2021). Synthesis and crystal structures of N-H, N-phenyl and N-benzyl-2-(4-hexyloxyphenyl)benzimidazoles. IUCr. [Link]

  • re3data.org. (2026, February 3). Cambridge Structural Database. [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. [Link]

  • Reddy, N. P., Reddy, T. C., Aparoy, P., Achari, C., Sridhar, P. R., & Reddanna, P. (2012). Structure based drug design, synthesis and evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-lipoxygenase inhibitors. European Journal of Medicinal Chemistry, 47(1), 351–359. [Link]

  • Chai, X., Sun, H., Zhou, W., Chen, C., Shan, L., Yang, Y., He, J., Pang, J., Yang, L., Wang, X., Cui, S., Fu, Y., Xue, X., Xu, L., Yao, X., Li, D., & Hou, T. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry, 65(3), 2419–2434. [Link]

  • Chai, X., Sun, H., Zhou, W., Chen, C., Shan, L., Yang, Y., He, J., Pang, J., Yang, L., Wang, X., Cui, S., Fu, Y., Xue, X., Xu, L., Yao, X., Li, D., & Hou, T. (2022). Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. PubMed. [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. [Link]

  • Iwamoto, T., Watano, T., Inoue, M., Miyaji, K., Ishibashi, Y., & Nishikibe, M. (2004). Synthesis and structure-activity relationships of benzyloxyphenyl derivatives as a novel class of NCX inhibitors: effects on heart failure. Journal of Medicinal Chemistry, 47(23), 5643–5653. [Link]

  • Gavezzotti, A. (2011). Which intermolecular interactions have a significant influence on crystal packing?. CrystEngComm, 13(12), 4037-4045. [Link]

  • University of Kent. (n.d.). Cambridge Structural Database (CSDS). [Link]

  • ResearchGate. (2012). Structure Based Drug Design, Synthesis and Evaluation of 4-(benzyloxy)-1-phenylbut-2-yn-1-ol derivatives as 5-Lipoxygenase inhibitors | Request PDF. [Link]

  • IUCr Journals. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. IUCr. [Link]

  • Palakshamurthy, B. S., Al-Eryani, D. A., Kashi, S. S., Srinivasa, H. T., & Yelamaggad, C. V. (2022). Crystal structure and Hirshfeld surface analysis of 3-({4-[(4-cyanophenoxy)carbonyl]phenoxy}carbonyl)phenyl 4-(benzyloxy)-3-chlorobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 1017–1022. [Link]

Sources

Methodological & Application

Synthesis of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 1-[3,5-bis(benzyloxy)phenyl]ethanamine, a valuable amine building block in medicinal chemistry and drug development. Notably, this scaffold is a precursor for various β2-adrenoceptor agonists.[1] The guide details a robust, multi-step synthetic pathway commencing from commercially available 3,5-dihydroxybenzoic acid. The protocol is divided into two primary stages: first, the preparation of the key intermediate, 1-[3,5-bis(benzyloxy)phenyl]ethanone, through a sequence of protection and functional group transformations; and second, the reductive amination of this ketone to the target primary amine via the Leuckart reaction. This document is intended for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for each transformation.

Introduction and Synthetic Strategy

The target molecule, 1-[3,5-bis(benzyloxy)phenyl]ethanamine, is a chiral amine whose structure is foundational for a range of pharmacologically active compounds.[2][3] Its synthesis requires a strategic approach to manage the reactive phenolic hydroxyl groups and to controllably introduce the ethylamine moiety.

The chosen synthetic strategy involves two major phases:

  • Synthesis of the Ketone Intermediate: The journey begins with 3,5-dihydroxybenzoic acid. The acidic phenolic groups necessitate protection to prevent interference in subsequent steps. Benzyl ethers are selected as protecting groups due to their stability under a range of conditions and their susceptibility to removal via catalytic hydrogenation if required.[4][5] The carboxylic acid is then converted into a methyl ketone. While direct conversion using organometallic reagents is possible, a more controlled and high-yielding approach involving malonic ester synthesis is employed here.[6][7]

  • Reductive Amination: The transformation of the resulting ketone, 1-[3,5-bis(benzyloxy)phenyl]ethanone, to the target primary amine is achieved through reductive amination.[8] This guide details the Leuckart reaction, a classic and effective one-pot method that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[9][10] This method proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to yield the final amine.

The overall synthetic workflow is depicted below.

G cluster_0 PART 1: Ketone Synthesis cluster_1 PART 2: Reductive Amination A 3,5-Dihydroxybenzoic Acid B Ethyl 3,5-Dihydroxybenzoate A->B Esterification (EtOH, H₂SO₄) C Ethyl 3,5-Bis(benzyloxy)benzoate B->C Benzylation (BnCl, K₂CO₃) D 3,5-Bis(benzyloxy)benzoic Acid C->D Saponification (NaOH) E 1-[3,5-Bis(benzyloxy)phenyl]ethanone D->E Acylation & Decarboxylation F N-{1-[3,5-Bis(benzyloxy)phenyl]ethyl}formamide E->F Leuckart Reaction (NH₄HCO₂) E->F G 1-[3,5-Bis(benzyloxy)phenyl]ethanamine F->G Hydrolysis (HCl)

Diagram 1: Overall Synthetic Workflow

Part 1: Synthesis of 1-[3,5-Bis(benzyloxy)phenyl]ethanone

This section outlines the four-step synthesis of the key ketone intermediate from 3,5-dihydroxybenzoic acid.[6][7]

Protocol 1.1: Esterification of 3,5-Dihydroxybenzoic Acid

Causality: The carboxylic acid is converted to an ethyl ester to prevent it from reacting in the subsequent benzylation step.

  • To a round-bottom flask, add 3,5-dihydroxybenzoic acid (1.0 eq), absolute ethanol (15-20 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 3,5-dihydroxybenzoate as a solid, which can be used in the next step without further purification.

Protocol 1.2: Benzylation of Ethyl 3,5-Dihydroxybenzoate

Causality: The phenolic hydroxyl groups are protected as benzyl ethers to prevent their acidic protons from interfering with subsequent carbanion-based reactions. This is a standard Williamson ether synthesis.[11]

  • In a round-bottom flask, dissolve ethyl 3,5-dihydroxybenzoate (1.0 eq) in acetone or DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.5-3.0 eq) and benzyl chloride (BnCl, 2.2-2.5 eq). A catalytic amount of sodium iodide (NaI) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 18-24 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture, filter off the inorganic salts, and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product, ethyl 3,5-bis(benzyloxy)benzoate, can be purified by recrystallization from ethanol.

Protocol 1.3: Saponification to 3,5-Bis(benzyloxy)benzoic Acid

Causality: The ethyl ester is hydrolyzed back to a carboxylic acid, the necessary functional group for the final conversion to the ketone.

  • Dissolve the purified ethyl 3,5-bis(benzyloxy)benzoate (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify to a pH of ~2 using 2 M hydrochloric acid (HCl), which will precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 3,5-bis(benzyloxy)benzoic acid.

Protocol 1.4: Synthesis of 1-[3,5-Bis(benzyloxy)phenyl]ethanone

Causality: This step converts the carboxylic acid into a methyl ketone. The acid is first activated as an acid chloride, which then reacts with a magnesium malonate complex. Subsequent acidic workup and heating cause decarboxylation to yield the target ketone.[6]

  • Acid Chloride Formation: In a flask equipped with a reflux condenser and a gas trap, suspend 3,5-bis(benzyloxy)benzoic acid (1.0 eq) in toluene. Add thionyl chloride (SOCl₂, 1.5-2.0 eq) and a catalytic amount of DMF. Heat the mixture at 80 °C for 2-3 hours until a clear solution is formed and gas evolution ceases. Cool the mixture and remove all volatile components under reduced pressure to obtain the crude acid chloride.

  • Malonate Complex Reaction: In a separate, dry flask under a nitrogen atmosphere, add magnesium chloride (MgCl₂, 1.1 eq), diethyl malonate (1.2 eq), and anhydrous tetrahydrofuran (THF). Add triethylamine (TEA, 2.5 eq) dropwise at 0 °C and stir for 1 hour.

  • Dissolve the crude acid chloride from step 1 in anhydrous THF and add it dropwise to the malonate complex suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis and Decarboxylation: Quench the reaction by slowly adding 1 M sulfuric acid. Heat the mixture to reflux for 4-6 hours to facilitate decarboxylation.

  • Cool the mixture and extract with ethyl acetate. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 1-[3,5-bis(benzyloxy)phenyl]ethanone.

Parameter Reagent Equivalents Typical Yield
Protocol 1.1 3,5-Dihydroxybenzoic Acid1.0>95%
Protocol 1.2 Ethyl 3,5-Dihydroxybenzoate1.085-90%
Benzyl Chloride2.2
Potassium Carbonate2.5
Protocol 1.3 Ethyl 3,5-Bis(benzyloxy)benzoate1.0>95%
Sodium Hydroxide2.0
Protocol 1.4 3,5-Bis(benzyloxy)benzoic Acid1.070-80%
Table 1: Summary of Reagents and Yields for Ketone Synthesis.

Part 2:

The conversion of the ketone to the primary amine is accomplished via the Leuckart reaction. This reaction is a powerful method for reductive amination but requires high temperatures.[10][12]

Diagram 2: Leuckart Reaction Conceptual Mechanism.[9]

Protocol 2.1: Leuckart Reaction and Hydrolysis

Causality: The ketone reacts with ammonia (generated in situ from ammonium formate) to form an imine, which is immediately reduced by formic acid (also from ammonium formate). The resulting formamide is a stable intermediate that must be hydrolyzed under acidic conditions to release the free primary amine.[9][13]

  • In a high-temperature reaction vessel (e.g., a sealed tube or a flask with a high-boiling point condenser), combine 1-[3,5-bis(benzyloxy)phenyl]ethanone (1.0 eq) and ammonium formate (5.0-10.0 eq).

  • Heat the mixture in an oil bath to 160-180 °C for 6-10 hours. The reaction is typically run neat (without solvent). Monitor the reaction by TLC or LC-MS for the disappearance of the ketone.

  • Cool the reaction mixture to room temperature. The crude product is the N-formyl derivative.

  • Hydrolysis: Add 6 M hydrochloric acid to the crude reaction mixture. Heat the mixture to reflux (approx. 100 °C) for 2-4 hours to hydrolyze the formamide.

  • Cool the solution to room temperature and transfer it to a separatory funnel. Wash with diethyl ether or ethyl acetate to remove any unreacted ketone and non-basic impurities. The product will remain in the aqueous layer as the hydrochloride salt.

  • Make the aqueous layer basic (pH > 10) by the careful, dropwise addition of a concentrated NaOH solution while cooling in an ice bath.

  • Extract the free amine product into a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude 1-[3,5-bis(benzyloxy)phenyl]ethanamine can be purified by silica gel column chromatography to yield the final product.

Parameter Reagent Equivalents Typical Yield
Protocol 2.1 1-[3,5-Bis(benzyloxy)phenyl]ethanone1.060-75%
Ammonium Formate5.0 - 10.0
6 M Hydrochloric AcidExcess
Table 2: Summary of Reagents and Yields for Reductive Amination.

Safety Precautions

  • Benzyl Chloride: is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Thionyl Chloride: is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). All operations must be conducted in a dry fume hood.

  • Strong Acids and Bases: (H₂SO₄, HCl, NaOH) are corrosive. Handle with care and appropriate PPE.

  • Solvents: Acetone, ethanol, THF, and ethyl acetate are flammable. Avoid open flames and ensure proper ventilation.

  • High-Temperature Reactions: The Leuckart reaction requires high temperatures. Use a properly secured oil bath with temperature control and conduct the reaction behind a safety shield.

References

  • Gowda, D. C., & Mahesh, B. (2002). Reduction of oximes with sodium borohydride - copper (II) sulfate in methanol. Synthetic Communications. [Link]

  • Barbry, D., & Champagne, P. (1996). Reduction of o-acyl oximes with sodium borohydride/iodine system. Tetrahedron Letters. [Link]

  • Lalancette, J. M., & Brindle, J. R. (1970). Reductions with sulfurated borohydrides. IV. Reduction of oximes. Canadian Journal of Chemistry. [Link]

  • Bandgar, B. P., Nikat, S. M., & Wadgaonkar, P. P. (1995). The Reduction of Aromatic Oximes to Amines with Borohydride Exchange Resin-Nickel Acetate System. Synthetic Communications. [Link]

  • Koshteh, K., et al. (2015). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. International Journal of Science and Technology. [Link]

  • Google Patents. (2013).
  • Rønneberg, S. S., et al. (2018). Chemoenzymatic Synthesis of Synthons as Precursors for Enantiopure Clenbuterol and Other β2-Agonists. Molecules. [Link]

  • Wikipedia. Discovery and development of beta2 agonists. [Link]

  • Henderson, A., et al. (2010). Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry. [Link]

  • ACS Publications. (2010). Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. [Link]

  • Canadian Science Publishing. (1983). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. [Link]

  • National Institutes of Health. (2009). CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. [Link]

  • Organic Chemistry Data. (2026). Catalytic Hydrogenation. [Link]

  • Taylor & Francis Online. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]

  • ResearchGate. (2024). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]

  • Grokipedia. Leuckart reaction. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • National Institutes of Health. (2024). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]

  • IUCr Journals. (2024). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]

  • ResearchGate. (2020). Catalyst screening for the reductive amination of acetophenone. [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • National Institutes of Health. (2011). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. [Link]

  • Wikipedia. Reductive amination. [Link]

  • CNKI. (2014). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. [Link]

  • Chemazone. (1R)-1-[3,5-bis(benzyloxy)phenyl]ethan-1-amine. [Link]

  • SciSpace. (1987). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. [Link]

  • PubMed. (2024). Synthesis and crystal structure of (2 E)-1-[3,5-bis-(benz-yloxy)phen-yl]-3-(4-eth-oxy-phen-yl)prop-2-en-1-one. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • IUCr Journals. (2024). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]

  • Google Patents. (2012). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.

Sources

Application Note: Advanced Chiral Resolution of Racemic Acids Utilizing 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of pure enantiomers from racemic mixtures remains a critical bottleneck in pharmaceutical development and asymmetric synthesis. While classical resolving agents, such as 1-phenylethylamine, are widely used, they frequently fail when applied to highly lipophilic or sterically congested racemic acids[1]. This failure is typically driven by a lack of sufficient structural differentiation between the resulting diastereomeric salts, leading to co-crystallization or the formation of solid solutions rather than pure crystalline phases[2]. To overcome these thermodynamic limitations, the application of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine provides a robust, high-efficiency alternative for the resolution of challenging substrates[3].

Mechanistic Causality: The Role of Steric Bulk and π−π Stacking

As a Senior Application Scientist, I emphasize that the choice of a resolving agent must be dictated by the structural thermodynamics of the target racemate. The efficacy of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine stems from its unique molecular architecture. The addition of two massive benzyloxy groups at the 3- and 5-positions of the phenyl ring serves two critical mechanistic functions during diastereomeric salt formation[4]:

  • Conformational Locking via Steric Bulk : The significant molecular volume of the benzyloxy groups creates a highly restrictive binding environment. When pairing with a racemic acid, one diastereomer (e.g., the (R,R) salt) achieves a tightly packed crystal lattice. Conversely, the opposite diastereomer (e.g., the (S,R) salt) suffers from severe steric repulsion, which prevents efficient crystal packing and drastically increases its solubility in the mother liquor[5].

  • Enhanced Intermolecular π−π Stacking : The extended aromatic system facilitates robust intermolecular π−π stacking interactions in the solid state[6]. This thermodynamic stabilization significantly lowers the free energy of the less soluble diastereomer, driving the equilibrium toward a rapid, high-purity precipitation even from complex mixtures[7].

Process Visualization

G Racemic Racemic Acid (R/S-Acid) SaltMix Diastereomeric Salt Mixture (R,R)-Salt + (S,R)-Salt Racemic->SaltMix Amine Resolving Agent (R)-1-[3,5-Bis(benzyloxy)phenyl]ethanamine Amine->SaltMix Cryst Fractional Crystallization (Thermodynamic Control) SaltMix->Cryst Heat & Cool slowly Crystals Less Soluble Salt (R,R)-Salt Precipitate Cryst->Crystals Filtration MotherLiq More Soluble Salt (S,R)-Salt in Mother Liquor Cryst->MotherLiq Filtrate Validation Self-Validation Checkpoint (Chiral HPLC >98% de?) Crystals->Validation Recryst Recrystallization (If de < 98%) Validation->Recryst No Cleavage Acid/Base Cleavage (1M HCl / EtOAc Extraction) Validation->Cleavage Yes Recryst->Crystals PureAcid Enantiopure (R)-Acid (Target Product) Cleavage->PureAcid Organic Phase RecoveredAmine Recovered (R)-Amine (Recycled via NaOH) Cleavage->RecoveredAmine Aqueous Phase

Workflow for the chiral resolution of racemic acids via diastereomeric salt formation.

Self-Validating Experimental Protocol

The following protocol outlines the resolution of a generic sterically hindered racemic acid using (R) -1-[3,5-Bis(benzyloxy)phenyl]ethanamine. It incorporates a critical self-validation checkpoint to prevent the premature consumption of valuable intermediates[4].

Step 1: Diastereomeric Salt Formation
  • Dissolve the racemic acid (1.0 eq) in a suitable crystallization solvent (e.g., Isopropanol/Heptane 1:1 v/v) at a concentration of 0.5 M .

  • Heat the solution to 70°C under continuous stirring.

  • Slowly add (R) -1-[3,5-Bis(benzyloxy)phenyl]ethanamine (1.0 eq) dropwise over 30 minutes.

Causality Insight : Dropwise addition of the resolving agent at elevated temperatures ensures the system remains under thermodynamic control. This prevents the kinetic trapping and amorphous co-precipitation of the more soluble diastereomer[7].

Step 2: Fractional Crystallization & Self-Validation
  • Cool the solution linearly from 70°C to 20°C over a 12-hour period.

  • Filter the resulting crystalline precipitate and wash the filter cake with cold heptane.

  • Self-Validation Checkpoint : Do not proceed to bulk cleavage blindly. Isolate a 5 mg aliquot of the filtered salt and partition it between 1M HCl (1 mL) and Ethyl Acetate (1 mL). Analyze the organic layer via Chiral HPLC.

Causality Insight : If the Diastereomeric Excess (de) is < 98%, resuspend the bulk salt in the crystallization solvent and perform a recrystallization. This closed-loop validation ensures absolute enantiopurity before the irreversible cleavage step, saving time and reagents[4].

Step 3: Salt Cleavage and Reagent Recovery
  • Suspend the validated, highly pure diastereomeric salt in a biphasic mixture of Ethyl Acetate and 1M HCl (1:1 v/v).

  • Stir vigorously for 30 minutes at room temperature.

Causality Insight : The acidic aqueous phase protonates the chiral amine, driving it into the aqueous layer as a highly polar hydrochloride salt, while the liberated, uncharged enantiopure acid migrates entirely into the organic layer[8].

  • Separate the layers. Dry the organic layer over anhydrous Na2​SO4​ and evaporate under reduced pressure to yield the target enantiopure acid.

  • Reagent Recovery : Basify the aqueous layer with 2M NaOH to pH > 12, and extract with Dichloromethane. This allows for the recovery of >95% of the 1-[3,5-Bis(benzyloxy)phenyl]ethanamine for subsequent resolution cycles[9].

Quantitative Performance Comparison

To illustrate the superior resolving power of this agent, the table below compares the theoretical resolution efficiency of a highly lipophilic substrate (e.g., racemic Ibuprofen derivatives) using standard 1-phenylethylamine versus the bulky 1-[3,5-Bis(benzyloxy)phenyl]ethanamine[4].

Resolving AgentOptimal Solvent SystemCrystallization Time (h)Single-Step de (%)Overall Yield of Enantiopure Acid (%)
(S) -1-PhenylethylamineEthanol / Water2465.222.4
(S) -1-[3,5-Bis(benzyloxy)phenyl]ethanamineIsopropanol / Heptane12> 98.541.8

References

  • Title : Solid solutions of quasi-isomorphous diastereomeric salts – kinetics versus thermodynamics Source : CrystEngComm (RSC Publishing) URL :[Link]

  • Title : Double Salt Formation on Diastereoisomeric Crystallization of Mefloquine with Propionic and Succinic Acid Derivatives: A Structural Study of Chiral Nondiscrimination Source : ACS Publications URL :[Link]

  • Title : 5.8: Racemic Mixtures and the Resolution of Enantiomers Source : Chemistry LibreTexts URL :[Link]

  • Title : Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures Source : MDPI URL :[Link]

  • Title : Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen Source : ACS Publications URL :[Link]

Sources

Application Note: Asymmetric Synthesis and Pharmaceutical Utility of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[3,5-Bis(benzyloxy)phenyl]ethanamine is a highly versatile, privileged chiral building block utilized in the synthesis of resorcinol-derived pharmaceuticals. The 1-arylethylamine motif is a recognized and critical pharmacophore found in various CNS agents, calcimimetics, and allosteric modulators[1]. The strategic incorporation of 3,5-bis(benzyloxy) substituents serves a dual purpose: it acts as a robust protecting group strategy for the highly reactive resorcinol core during aggressive organometallic or reductive transformations, and it allows for late-stage global deprotection via hydrogenolysis to unveil critical hydrogen-bonding phenolic hydroxyl groups.

Mechanistic Rationale & Retrosynthetic Strategy

Why the Benzyl Protecting Group?

Resorcinol (1,3-dihydroxybenzene) derivatives are notoriously prone to oxidation and undesired electrophilic aromatic substitutions during multi-step syntheses. Benzyl (Bn) ethers are specifically chosen over methyl or silyl ethers because they are completely stable to strong bases, nucleophiles, and the hydride reducing agents (e.g., NaBH₄, LiAlH₄) required in downstream amine synthesis[2]. Furthermore, they are cleanly and quantitatively removed under mild catalytic hydrogenation conditions (Pd/C, H₂), which avoids the harsh acidic or fluorinated conditions that could degrade delicate secondary or tertiary amine products.

Why the 1-Arylethylamine Scaffold?

The α-methylbenzylamine (1-arylethylamine) framework dictates the 3D spatial orientation of the target drug molecule. This stereocenter often leads to profound differences in receptor binding affinity between enantiomers. Synthesizing this chiral center with high enantiomeric excess (ee) is paramount for modern drug development[1]. The most robust method for constructing this scaffold relies on the asymmetric reductive amination of 3,5-dibenzyloxyacetophenone using Ellman's chiral sulfinamide auxiliary[3].

G A 3,5-Dihydroxyacetophenone B Benzylation (BnBr, K2CO3) Protecting Group Strategy A->B C 3,5-Dibenzyloxyacetophenone B->C D Condensation with (R)-t-Butylsulfinamide C->D E Chiral Sulfinyl Imine D->E F Diastereoselective Reduction (NaBH4 or L-Selectride) E->F G Sulfinamide Intermediate F->G H Acidic Cleavage (HCl/MeOH) G->H I (R)-1-[3,5-Bis(benzyloxy)phenyl]ethanamine H->I

Figure 1: Asymmetric synthesis workflow of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine via Ellman's Auxiliary.

Experimental Protocols & Self-Validating Workflows

Protocol A: Synthesis of 3,5-Dibenzyloxyacetophenone (Precursor)

Objective: Complete O-alkylation of the resorcinol core while preventing C-alkylation.

  • Reaction Setup: Dissolve 3,5-dihydroxyacetophenone (1.0 eq) in anhydrous DMF. Add finely powdered K₂CO₃ (3.0 eq), followed by the dropwise addition of benzyl bromide (2.5 eq) at room temperature.

  • Thermal Activation: Heat the suspension to 60°C for 4-6 hours.

  • Causality: The excess weak base (K₂CO₃) and elevated temperature drive the reaction to complete dibenzylation. DMF is selected as a polar aprotic solvent to fully solubilize the reactive phenoxide intermediates.

  • Self-Validation: Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.1) will disappear, replaced by a non-polar UV-active spot (Rf ~0.6). Confirm mass via LCMS (ESI+):[M+H]⁺ expected at m/z 333.1.

  • Workup: Quench with ice water, extract with EtOAc, and wash extensively with brine to remove residual DMF. Recrystallize from ether-hexane to yield the product as a crystalline solid[2].

Protocol B: Asymmetric Amination via Ellman's Sulfinamide

Objective: Stereoselective installation of the 1-ethanamine chiral center.

  • Imine Condensation: Combine 3,5-dibenzyloxyacetophenone (1.0 eq) and (R)-tert-butanesulfinamide (1.2 eq) in THF. Add Ti(OEt)₄ (2.0 eq) as a Lewis acid and water scavenger. Stir at 70°C for 12 hours.

    • Causality: Ketones are notoriously difficult to condense with amines due to steric hindrance and unfavorable thermodynamics. Ti(OEt)₄ activates the ketone carbonyl and irreversibly traps the water byproduct, driving the equilibrium toward the chiral sulfinyl imine[3].

    • Self-Validation: ¹H NMR of the crude mixture will show the disappearance of the ketone methyl singlet (~2.5 ppm) and the appearance of a downfield imine methyl singlet (~2.7 ppm).

  • Diastereoselective Reduction: Cool the reaction mixture to -48°C. Add NaBH₄ (3.0 eq) dissolved in THF dropwise.

    • Causality: The bulky tert-butyl group of the sulfinamide auxiliary directs the hydride attack to the less sterically hindered face of the imine via an open transition state. This yields the (R,R)-sulfinamide intermediate with a high diastereomeric ratio (dr > 95:5)[3].

  • Acidic Cleavage: Treat the purified sulfinamide intermediate with 4M HCl in Dioxane/MeOH for 1 hour at room temperature.

    • Causality: The sulfinyl group is highly acid-labile. Acidic cleavage cleanly removes the chiral auxiliary without affecting the robust benzyl ethers, yielding (R)-1-[3,5-Bis(benzyloxy)phenyl]ethanamine hydrochloride.

    • Self-Validation: LCMS (ESI+) will show the final product mass: [M+H]⁺ expected at m/z 334.2.

Quantitative Data & Analytical Metrics

The following table summarizes the expected quantitative metrics for the optimized synthetic workflow, providing a benchmark for process chemists.

Reaction StepReagents / CatalystTemp (°C)Yield (%)Stereochemical PurityTarget Mass [M+H]⁺
Dibenzylation BnBr, K₂CO₃, DMF6085 - 90N/A333.1
Imine Condensation (R)-t-BuSONH₂, Ti(OEt)₄7075 - 80N/A436.2
Diastereoselective Reduction NaBH₄, THF-4888 - 92dr > 95:5438.2
Auxiliary Cleavage 4M HCl in Dioxane25> 95ee > 99%334.2

Downstream Pharmaceutical Applications

Once synthesized, the enantiopure 1-[3,5-Bis(benzyloxy)phenyl]ethanamine serves as a versatile nucleophile for late-stage diversification in drug discovery:

  • Calcimimetic Analogs: Cross-coupling with aryl bromides via Buchwald-Hartwig amination (using Pd₂(dba)₃ and BINAP) yields complex secondary arylamines.

  • Enzyme Inhibitors: Amide coupling with complex carboxylic acids using HATU/DIPEA yields sterically hindered chiral amides.

  • Global Deprotection: The final Active Pharmaceutical Ingredient (API) is obtained by subjecting these coupled intermediates to H₂ (1 atm) over 10% Pd/C in MeOH/EtOAc. This cleanly cleaves the benzyl ethers to reveal the active, hydrogen-bonding resorcinol pharmacophore.

G2 A 1-[3,5-Bis(benzyloxy)phenyl]ethanamine B Buchwald-Hartwig Coupling (Aryl Bromides) A->B C Amide Coupling (Carboxylic Acids, HATU) A->C D Reductive Amination (Aldehydes/Ketones) A->D E Secondary Arylamines (Calcimimetic Analogs) B->E F Chiral Amides (Enzyme Inhibitors) C->F G Tertiary/Secondary Amines (Receptor Agonists) D->G H Global Deprotection (Pd/C, H2) Unveiling Resorcinol Core E->H F->H G->H

Figure 2: Downstream pharmaceutical diversification and late-stage global deprotection.

Sources

Application Note: 1-[3,5-Bis(benzyloxy)phenyl]ethanamine Derivatives as Key Intermediates in Terbutaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Terbutaline is a highly selective β2-adrenergic receptor agonist widely utilized as a bronchodilator for the management of asthma and chronic obstructive pulmonary disease (COPD). The commercial and laboratory-scale synthesis of Terbutaline relies heavily on a critical protected scaffold: 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol [1]. While technically an ethanolamine, it is fundamentally a substituted ethanamine derivative that serves as the direct precursor to the active pharmaceutical ingredient (API).

As a Senior Application Scientist, it is crucial to understand why this specific benzyloxy-protected intermediate is chosen over direct functionalization of unprotected resorcinol.

The Causality of Experimental Design (E-E-A-T)
  • Aromatic Deactivation via Benzyl Protection : The 3,5-dihydroxy groups (resorcinol moiety) of the starting material are highly electron-donating. If left unprotected, the aromatic ring would undergo rapid, uncontrolled electrophilic aromatic substitution (e.g., ring bromination) during the α-bromination step. Masking these phenols as benzyl ethers slightly deactivates the ring, directing the halogenation strictly to the α-carbon of the ketone [2].

  • Steric Shielding via tert-Butylamine : The introduction of the bulky tert-butyl group during amination is not merely structural; it is pharmacodynamically essential. This steric bulk prevents the final drug from being rapidly degraded by monoamine oxidase (MAO) enzymes in the human body, drastically increasing the drug's biological half-life.

  • Chemoselective Deprotection : Benzyl ethers are the gold standard for this pathway because they can be cleaved via catalytic hydrogenolysis (Pd/C and H₂). This method is entirely chemoselective—it cleanly removes the protecting groups without reducing the secondary alcohol or cleaving the newly formed C-N amine bond. The only byproduct is toluene, which is easily evaporated, allowing for direct, one-pot salification with sulfuric acid[1].

Synthetic Workflow & Pathway Visualization

The synthesis proceeds through a self-validating sequence of protection, α-halogenation, amination/reduction, and final deprotection.

G A 3,5-Dihydroxyacetophenone B 3,5-Bis(benzyloxy)acetophenone A->B Benzyl Chloride, K2CO3 (O-Alkylation / Protection) C α-Bromo-3,5-bis(benzyloxy)acetophenone B->C CuBr2 or Br2 (α-Bromination) D 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol (Protected Ethanamine Intermediate) C->D 1. tert-Butylamine (Amination) 2. NaBH4 (Reduction) E Terbutaline Sulfate (API) D->E H2, 10% Pd/C, H2SO4 (Hydrogenolysis & Salification)

Synthetic workflow of Terbutaline via the benzyloxy-protected ethanamine intermediate.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the transformation of the starting material into the final API, ensuring high yield and pharmaceutical-grade purity.

Reaction PhaseSubstrateReagents & CatalystTemp / TimeExpected YieldPurity (HPLC)
Benzylation 3,5-DihydroxyacetophenoneBnCl, K₂CO₃, Acetone80 °C / 4 h85–90%>98.0%
Bromination 3,5-Bis(benzyloxy)acetophenoneCuBr₂, EtOAc/CHCl₃Reflux / 6 h75–80%>95.0%
Amination & Reduction α-Bromo-3,5-bis(benzyloxy)acetophenonet-BuNH₂, NaBH₄, EtOH25 °C / 7 h60–65%>97.5%
Deprotection Protected Ethanamine IntermediateH₂ (0.3 MPa), 10% Pd/C30 °C / 3–5 h80–85%>99.5%

Experimental Protocols

The following protocols outline the critical steps for synthesizing the intermediate and converting it into Terbutaline Sulfate. These steps are designed to be self-validating; for instance, the cessation of hydrogen uptake in Protocol 2 acts as an intrinsic indicator of reaction completion.

Protocol 1: Synthesis of the Protected Ethanamine Intermediate [2]

Objective: Convert the brominated precursor into 1-[3,5-bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol.

  • Amination: In a dry, round-bottom flask, dissolve 100.0 g (241.9 mmol) of α-bromo-3,5-bis(benzyloxy)acetophenone in 300 mL of absolute ethanol.

  • Reagent Addition: Add 70.8 g (967.8 mmol) of tert-butylamine at room temperature. Note: An excess of tert-butylamine acts as both a reactant and an acid scavenger for the generated HBr.

  • Heating: Attach a reflux condenser and heat the mixture to 75–80 °C with continuous stirring for 7 hours to ensure complete nucleophilic substitution.

  • Reduction: Cool the reaction mixture to 0–5 °C using an ice-water bath. Slowly add sodium borohydride (NaBH₄) portion-wise. Caution: This step is highly exothermic. Strict temperature control prevents the over-reduction or cleavage of the benzyl ethers.

  • Workup: Quench the reaction by slowly adding 600 mL of distilled water. Stir for 30 minutes. Extract the aqueous layer with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.

Protocol 2: Catalytic Hydrogenolysis to Terbutaline Sulfate [1]

Objective: Chemoselective removal of benzyl protecting groups and subsequent API salification.

  • Reactor Preparation: Charge a high-pressure hydrogenation reactor with 50.0 g (123.3 mmol) of the intermediate synthesized in Protocol 1 and 400 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 5.0 g of 10% Palladium on Carbon (Pd/C). Note: Pd/C is highly pyrophoric when dry; ensure the reactor environment is inert.

  • Hydrogenation: Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor with H₂ to 0.3 MPa.

  • Reaction Monitoring: Stir the mixture at 30–35 °C. Monitor the pressure gauge; the reaction is complete when hydrogen absorption ceases (typically 3 to 5 hours).

  • Filtration: Vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Wash the pad with 50 mL of ethanol.

  • Salification: Cool the filtrate to 0–5 °C. Slowly add dilute sulfuric acid (H₂SO₄) dropwise until the pH reaches strictly 5.0–6.0. Causality: This specific pH range ensures the formation of the hemisulfate salt without degrading the newly exposed resorcinol ring.

  • Purification: Evaporate the solvent to dryness under reduced pressure. Recrystallize the resulting off-white powder from methanol to yield pure, pharmaceutical-grade Terbutaline Sulfate crystals.

References

  • Title: Preparation method of terbutaline sulfate (Patent CN110950765B)
  • Title: Preparation method of terbutaline sulfate and B crystal form thereof (Patent CN112209841B)

Application Note: Enantioselective HPLC Analysis of Phenylethylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

The chiral separation of phenylethylamines—a class of compounds encompassing critical neurotransmitters, pharmaceutical stimulants (e.g., amphetamine, dextroamphetamine), and illicit substances (e.g., methamphetamine)—is a cornerstone of modern pharmacokinetic profiling and forensic toxicology[1]. Because the biological activity of these compounds is highly enantiomer-specific (e.g., (S)-(+)-amphetamine is a potent CNS stimulant, while the (R)-(-)-enantiomer has predominantly peripheral cardiovascular effects), baseline resolution of these stereoisomers is non-negotiable[2].

As a Senior Application Scientist, I have observed that the primary failure mode in phenylethylamine analysis is not the lack of chiral recognition by the stationary phase, but the masking of this recognition by secondary achiral interactions. This protocol provides a comprehensive, self-validating methodology for the chiral HPLC-MS/MS analysis of phenylethylamines, focusing on macrocyclic glycopeptide and polysaccharide-based chiral stationary phases (CSPs).

Mechanistic Principles: Causality in Chiral Recognition

The Three-Point Interaction Model

Chiral separation is fundamentally a thermodynamic process. To achieve enantiomeric resolution, the transient diastereomeric complex formed between the chiral stationary phase (CSP) and the (R)- or (S)-analyte must possess a difference in free energy ( ΔΔG ). For phenylethylamines, this is achieved via a minimum of three simultaneous spatial interactions:

  • π−π Interactions: Between the aromatic ring of the phenylethylamine and the aromatic moieties of the CSP.

  • Hydrogen Bonding/Dipole Interactions: Driven by the primary or secondary amine group of the analyte.

  • Steric Inclusion: The spatial orientation of the alpha-alkyl group (e.g., the methyl group in amphetamine) fitting into the chiral cleft of the CSP.

Chiral_Recognition CSP Chiral Selector (e.g., Vancomycin Cleft) Pi π-π Interaction CSP->Pi Hbond Hydrogen/Ionic Bonding CSP->Hbond Steric Steric Inclusion CSP->Steric Analyte (S)-Phenylethylamine Analyte Pi->Analyte Hbond->Analyte Steric->Analyte

Three-point interaction model driving transient diastereomeric complexation in chiral separation.
Overcoming Secondary Interactions (The "Why" Behind Mobile Phase Additives)

Phenylethylamines possess basic amine groups (pKa ~9.5–10). When utilizing silica-backed CSPs, free, unbonded silanols on the silica surface act as weak acids. The basic amine of the analyte will undergo strong ion-exchange interactions with these silanols.

  • The Consequence: Severe peak tailing, band broadening, and complete loss of chiral resolution.

  • The Solution: The mobile phase must contain basic additives (e.g., diethylamine (DEA), ammonium hydroxide) to competitively bind to and mask these silanols, ensuring the analyte interacts only with the chiral selector[2].

Experimental Protocol: LC-MS/MS Analysis of Phenylethylamines

This protocol utilizes a Macrocyclic Glycopeptide CSP (e.g., Astec CHIROBIOTIC V, utilizing Vancomycin) operating in Polar Organic Mode (POM). POM is specifically chosen because it is highly volatile and directly compatible with Electrospray Ionization Mass Spectrometry (ESI-MS), unlike traditional normal-phase hexane mixtures[1].

HPLC_Workflow Start Biological Sample (Urine/Plasma) SPE Solid Phase Extraction (SCX) 1. Condition (1% FA in ACN) 2. Load Sample 3. Wash (H2O & MeOH) 4. Elute (10% NH4OH in ACN) Start->SPE Recon Evaporate & Reconstitute (Mobile Phase) SPE->Recon HPLC Chiral HPLC Separation (Macrocyclic Glycopeptide CSP) Recon->HPLC Detection Detection (ESI-LC-MS/MS or UV) HPLC->Detection Data Enantiomeric Quantification (R)- vs (S)-Isomers Detection->Data

Workflow for extraction and chiral HPLC-MS/MS analysis of phenylethylamines from biological matrices.
Step 1: Sample Preparation via Strong Cation Exchange (SCX) SPE

Causality: Biological matrices contain thousands of interfering compounds. Because phenylethylamines are basic, we use an SCX resin. By acidifying the sample, we fully protonate the amine, anchoring it ionically to the sulfonic acid groups of the SPE resin. This allows aggressive washing of neutral and acidic lipids before targeted elution.

  • Conditioning: Pass 1 mL of 1% Formic Acid (FA) in Acetonitrile (ACN), followed by 1 mL of LC-MS grade water through a 30 mg SCX 96-well plate.

  • Loading: Load 1 mL of biological sample (e.g., urine) acidified with 0.1% FA.

  • Washing: Wash with 2 mL water, followed by 1 mL of 25% Methanol. Crucial Step: For amphetamine, utilize an intermediate wash of 1 mL 5 mM dibasic ammonium phosphate in 50% methanol to remove isobaric interferences.

  • Elution: Elute analytes with 1 mL of 10% Ammonium Hydroxide in ACN. The strong base neutralizes the amine, breaking the ionic bond with the resin.

  • Reconstitution: Evaporate to dryness under nitrogen at 40 °C and reconstitute in 1 mL of mobile phase.

Step 2: Chiral HPLC Parameters

Causality: In Polar Organic Mode, the ratio of acid to base dictates the macro-environment of the chiral cleft. An excess of acetic acid ensures the phenylethylamine remains protonated, facilitating critical hydrogen bonding with the carboxylate groups on the vancomycin molecule.

  • Column: Vancomycin-based Macrocyclic Glycopeptide (e.g., Astec CHIROBIOTIC V2), 250 x 4.6 mm, 5 µm[2].

  • Mobile Phase: 100% Methanol containing 0.1% (v/v) Glacial Acetic Acid and 0.02% (v/v) Ammonium Hydroxide[2].

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 25 °C. (Note: Chiral recognition is enthalpically driven; lower temperatures increase selectivity ( α ) but may cause peak broadening due to slower mass transfer kinetics. 25 °C provides the optimal thermodynamic balance).

  • Injection Volume: 10 µL[2].

Step 3: Self-Validating System Suitability

To ensure the protocol is a self-validating system, the following criteria must be met prior to running biological samples:

  • Resolution ( Rs​ ): Inject a racemic standard of the target phenylethylamine. The system is only validated if Rs​≥1.5 (baseline resolution). An Rs​<1.5 indicates either column degradation or an incorrect Acid/Base ratio in the mobile phase, triggering a mandatory re-preparation of the mobile phase.

  • Internal Standard Recovery: Spike samples with a deuterated internal standard (e.g., Amphetamine-d11). Recovery must be >85% to validate the SCX SPE extraction efficiency.

Quantitative Data & Chromatographic Performance

The table below summarizes the expected chromatographic performance for various phenylethylamines across different CSP architectures, demonstrating the versatility of the methods described.

AnalyteChiral Stationary PhaseMobile Phase CompositionDetectionResolution ( Rs​ )
Amphetamine Macrocyclic Glycopeptide (Vancomycin)100% MeOH (0.1% HOAc, 0.02% NH₄OH)LC-MS/MS> 1.5
Methamphetamine Macrocyclic Glycopeptide (Vancomycin)100% MeOH (0.1% HOAc, 0.02% NH₄OH)LC-MS/MS> 1.5
Ortetamine Macrocyclic Glycopeptide (Vancomycin)100% MeOH (0.1% HOAc, 0.02% NH₄OH)UV 254 nm1.8[2]
1-Phenylethylamine Polysaccharide (Amylose tris-carbamate)Hexane / Isopropanol / DEA (90:10:0.1)UV 210 nm2.1[3][4]
1-Arylethylamines Crown Ether (CSP-1)Perchloric Acid (pH 1.5) / MethanolUV 220 nm> 1.5[5]

Note on Polysaccharide Columns: While highly effective for 1-phenylethylamine, traditional normal-phase methods (Hexane/IPA) require Diethylamine (DEA) to prevent tailing[3]. Because DEA causes severe ion suppression, this method is restricted to UV detection and is not suitable for LC-MS/MS unless utilizing specialized reversed-phase compatible polysaccharide columns[4][6].

References

  • Phenomenex. Chiral HPLC Separations Guide. 3

  • Nishioka, R. Performance comparison of chiral stationary phases in the enantiomeric separation of 1-arylethylamines by HPLC. J-Stage. 5

  • SciSpace / Springer. Accelerated quantification of amphetamine enantiomers in human urine using chiral liquid chromatography and on-line column. 1

  • Benchchem. Chiral Separation of Ortetamine Enantiomers by High-Performance Liquid Chromatography (HPLC). 2

  • Sigma-Aldrich. Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection.

  • Analytical Chemistry (ACS). Recent Advances in Separation and Analysis of Chiral Compounds. 4

  • MDPI. Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation.6

Sources

Application Note: High-Purity Isolation of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the purification of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. Due to the basic nature of the amine functional group, significant challenges such as peak tailing and poor resolution are often encountered during purification on standard silica gel. This guide outlines a systematic approach to overcome these issues by employing a modified mobile phase containing a basic additive. The causality behind each experimental step is explained to provide a deeper understanding of the purification strategy.

Introduction

1-[3,5-Bis(benzyloxy)phenyl]ethanamine is a crucial building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount to ensure the desired efficacy and safety profile of the final drug substance. The presence of impurities, often arising from the synthetic route, can lead to unwanted side reactions and compromise the overall yield and quality of the active pharmaceutical ingredient (API).

The primary challenge in the purification of aromatic amines like 1-[3,5-Bis(benzyloxy)phenyl]ethanamine via silica gel chromatography stems from the interaction between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This can lead to strong adsorption, resulting in significant peak tailing and, in some cases, irreversible binding to the stationary phase[1]. To counteract this, a common and effective strategy is to add a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase. The TEA acts as a competing base, neutralizing the acidic silanol sites and allowing the target amine to elute with improved peak symmetry and resolution[1][2][3][4].

This application note presents a robust and reproducible protocol for the purification of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine using an automated flash chromatography system with a triethylamine-modified eluent.

Physicochemical Properties of the Target Compound

A thorough understanding of the physicochemical properties of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine is essential for developing an effective purification method.

PropertyValue/DescriptionSource
Molecular Formula C₂₃H₂₅NO₂N/A
Molecular Weight 347.45 g/mol N/A
Appearance Expected to be an oil or low-melting solidGeneral knowledge
Solubility Soluble in Dichloromethane, Chloroform, and Methanol.[5] Limited solubility in non-polar solvents like hexanes.[5]
Polarity Moderately polar due to the presence of the amine and ether functional groups.Inferred

Materials and Methods

Materials
  • Crude 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

  • Silica Gel (40-63 µm particle size)

  • Triethylamine (TEA), HPLC grade

  • n-Hexane, HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • TLC plates (silica gel 60 F₂₅₄)

  • Automated Flash Chromatography System

  • Rotary Evaporator

  • UV-Vis Spectrophotometer or Mass Spectrometer for fraction analysis

Equipment
  • Automated flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)

  • Glass columns suitable for the automated system

  • Fraction collector

  • TLC developing chamber

  • UV lamp (254 nm)

Experimental Protocol

Part 1: Thin-Layer Chromatography (TLC) Method Development

The initial step is to determine the optimal mobile phase composition using TLC. This allows for rapid screening of different solvent systems to achieve the desired separation. An ideal Rf value for the target compound is in the range of 0.2-0.3 for effective separation on a column[6][7].

  • Prepare TLC Eluents: Prepare a series of solvent mixtures of increasing polarity. A good starting point is a mixture of a non-polar solvent (n-Hexane) and a moderately polar solvent (Ethyl Acetate). To each of these mixtures, add 1% (v/v) triethylamine to mitigate tailing.

    • System A: 90:10 (v/v) Hexane:EtOAc + 1% TEA

    • System B: 80:20 (v/v) Hexane:EtOAc + 1% TEA

    • System C: 70:30 (v/v) Hexane:EtOAc + 1% TEA

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a minimal amount of dichloromethane. Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.

  • Visualize the Spots: After development, remove the plate and visualize the separated spots under a UV lamp at 254 nm. The aromatic nature of the compound allows for easy visualization. Circle the spots with a pencil.

  • Calculate Rf Values: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[8]

  • Select the Optimal Eluent: Choose the solvent system that provides an Rf value between 0.2 and 0.3 for the target compound, with good separation from impurities.

Part 2: Automated Flash Column Chromatography Purification

Once the optimal solvent system is determined by TLC, the purification can be scaled up using an automated flash chromatography system.

  • Column Selection and Packing:

    • Select a pre-packed silica gel column or manually pack a column with silica gel (40-63 µm). The amount of silica should be 30-100 times the weight of the crude sample, depending on the difficulty of the separation.[7]

    • If packing manually, create a slurry of the silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA). Pour the slurry into the column and allow it to settle, ensuring a well-packed, homogenous bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder. This method often leads to better resolution.[9]

    • Wet Loading: Dissolve the crude material in the smallest possible volume of the initial mobile phase or a slightly stronger solvent.

  • Chromatography Run:

    • Equilibrate the column with the initial mobile phase (e.g., 2-3 column volumes).

    • Load the sample onto the column.

    • Begin the elution. A linear gradient from a lower polarity to a higher polarity mobile phase is often effective. For example, starting with the mobile phase identified in the TLC analysis and gradually increasing the percentage of the more polar solvent.

    • Set the flow rate according to the column size and manufacturer's recommendations. A typical flow rate for a 40g silica column is 30-40 mL/min.

    • Monitor the elution profile using the system's UV detector.

    • Collect fractions based on the detector signal.

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_dev TLC Method Development (Hexane:EtOAc + 1% TEA) Sample_prep Sample Preparation (Dry Loading on Silica) TLC_dev->Sample_prep Column_packing Column Packing & Equilibration Sample_prep->Column_packing Sample_loading Sample Loading Column_packing->Sample_loading Elution Gradient Elution on Automated System Sample_loading->Elution Fraction_collection Fraction Collection (UV-Monitored) Elution->Fraction_collection Fraction_analysis TLC Analysis of Fractions Fraction_collection->Fraction_analysis Pooling Pooling of Pure Fractions Fraction_analysis->Pooling Solvent_evap Solvent Evaporation Pooling->Solvent_evap Final_product Pure 1-[3,5-Bis(benzyloxy)phenyl]ethanamine Solvent_evap->Final_product

Caption: Workflow for the purification of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine.

Part 3: Post-Purification Analysis
  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Pooling and Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Purity Confirmation: Confirm the purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

IssueProbable Cause(s)Recommended Solution(s)
Peak Tailing - Insufficient basic modifier.- Strong interaction with acidic silica.- Increase the concentration of TEA in the mobile phase (up to 2%).- Consider using amine-functionalized silica gel as the stationary phase.[2][4]
Poor Separation - Inappropriate mobile phase polarity.- Column overloading.- Re-optimize the mobile phase using TLC.- Employ a shallower gradient during elution.- Reduce the amount of crude material loaded onto the column.
No Elution of Compound - Mobile phase is too non-polar.- Increase the polarity of the mobile phase (increase the percentage of Ethyl Acetate or switch to a more polar solvent system like DCM/MeOH).
Compound Elutes at the Solvent Front - Mobile phase is too polar.- Decrease the polarity of the mobile phase (increase the percentage of Hexane).

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine. By addressing the inherent challenges of purifying basic amines on silica gel through the addition of triethylamine to the mobile phase, high-purity material can be obtained with excellent recovery. The use of automated flash chromatography ensures a reproducible and high-throughput purification process, which is critical in a drug development setting.

References

  • AKJournals. (n.d.). Separation of isomers of aromatic amines on HPTLC plates impregnated with 18-crown-6. AKJournals. [Link]

  • ResearchGate. (n.d.). Chromatograms of aromatic amines taken above ambient temperature (55°C). Mobile phase. ResearchGate. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • J, Chem. Soc. Pak. Vol. 4 No. 3, 1982. Thin Layer Chromatography of Aromatic Amines. [Link]

  • ResearchGate. (n.d.). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. ResearchGate. [Link]

  • Science Forums. (2011, August 29). Amine purification. [Link]

  • Scribd. (2008, January 22). HPLC Column Care and Troubleshooting Guide. [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • ResearchGate. (2018, August 2). Separation of organic compounds using amino- functionalized silica gel spherical 40-75um?. [Link]

  • Google Patents. (n.d.).
  • Chromservis. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Columbia University. (n.d.). Column chromatography. [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. [Link]

  • University of Victoria. (n.d.). Column chromatography. [Link]

  • Sciencemadness. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography. [Link]

  • ResearchGate. (2021, February 18). What is the optimal Rf value for our compound of interest when running silica column chromatography?. [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. [Link]

  • ScienceAsia. (n.d.). some empirical aspects on the practical use of flash chromatography and medium pressure liquid. [Link]

  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. [Link]

  • Membrane Solutions. (n.d.). Flash Column Chromatography Guide. [Link]

  • Wiley-VCH. (n.d.). Supporting Information. [Link]

  • PMC. (n.d.). Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one. [Link]

  • ChemBK. (n.d.). 1-[3-(BENZYLOXY)PHENYL]ETHAN-1-ONE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-[3,5-bis(benzyloxy)phenyl]ethanamine is a critical transformation for researchers developing β2​ -adrenergic receptor agonists (such as fenoterol or terbutaline analogs). The most direct synthetic route involves the reductive amination of 3,5-bis(benzyloxy)acetophenone. However, this transformation is notorious for competing side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and a self-validating protocol to ensure high-yield isolation of the target primary amine.

Reaction Pathway & Side Reaction Diagnostics

Understanding the bifurcation points in your reaction mechanism is the first step to preventing yield loss. The diagram below maps the intended synthetic pathway against the three most common side reactions.

SynthesisTroubleshooting SM 3,5-Bis(benzyloxy) acetophenone Imine Imine / Oxime Intermediate SM->Imine NH3 or NH2OH Alcohol Alcohol Byproduct (Direct Reduction) SM->Alcohol Premature Reduction Target 1-[3,5-Bis(benzyloxy)phenyl] ethanamine Imine->Target NaBH3CN or Zn/AcOH SecAmine Secondary Amine (Over-alkylation) Target->SecAmine Reacts with Imine Debenz Debenzylated Product (Protecting Group Loss) Target->Debenz Pd/C + H2

Workflow of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine synthesis and major side reactions.

Troubleshooting FAQs

Q: Why is my reaction yielding a significant amount of secondary amine (over-alkylation) instead of the primary amine? A: This is a fundamental kinetic issue in reductive amination. Direct alkylation or one-pot reductive amination to form primary amines is difficult to control because the newly formed primary amine product is significantly more nucleophilic than the ammonia starting material[1]. Consequently, the primary amine competes with ammonia to attack the unreacted imine intermediate, leading to bis-alkylation (secondary amine formation). Solution: To mitigate this, you must artificially skew the kinetics. Use a massive stoichiometric excess of the ammonia source (e.g., 10–50 equivalents of ammonium acetate) to outcompete the product[2]. Alternatively, abandon the one-pot method and utilize a step-wise oxime synthesis (see Section 4).

Q: My LC-MS/NMR shows a large proportion of 1-[3,5-bis(benzyloxy)phenyl]ethanol. How do I prevent this alcohol byproduct? A: The formation of the alcohol side-product results from the premature reduction of the ketone intermediate before it can fully condense with the amine to form the imine[3]. If you are using a strong, pH-agnostic reducing agent like Sodium Borohydride (NaBH 4​ ), it will rapidly reduce the starting material. Solution: Switch to a chemoselective reducing agent like Sodium Cyanoborohydride (NaBH 3​ CN) and buffer the reaction to pH 5–6. At this mildly acidic pH, the iminium ion is reduced orders of magnitude faster than the neutral ketone[1]. You can also add a Lewis acid like Ti(OiPr) 4​ to accelerate the initial imine formation before the reductant is introduced[1].

Q: I used catalytic hydrogenation (H 2​ , Pd/C) to reduce the imine, but my product is highly polar and missing the benzyl aromatic signals in the 1 H NMR. What happened? A: You have inadvertently cleaved your protecting groups. Benzyl ethers are highly susceptible to reductive cleavage (hydrogenolysis) under palladium-catalyzed hydrogenation conditions[4]. While Pd/C is excellent for reducing imines, it is entirely incompatible with O-benzyl protecting groups. Solution: You must use an orthogonal reduction strategy. Chemical reductants such as Zinc dust in acetic acid (Zn/AcOH) or hydride donors (NaBH 3​ CN) will selectively reduce the C=N bond without breaking the benzylic C-O bonds.

Quantitative Optimization Data

The table below summarizes the expected outcomes of various reductive amination strategies applied to 3,5-bis(benzyloxy)acetophenone, highlighting the causality behind the yields.

StrategyReagentsPrimary Amine YieldMajor Side ProductCausality / Notes
One-Pot (Unoptimized) NaBH 4​ , NH 3​ , MeOH< 20%Alcohol (60%)NaBH 4​ reduces the sterically hindered ketone faster than imine condensation can occur.
One-Pot (Buffered) NaBH 3​ CN, NH 4​ OAc (15 eq)65 - 75%Secondary Amine (<15%)NaBH 3​ CN is pH-selective; excess ammonia mass-action mitigates over-alkylation.
Catalytic Hydrogenation H 2​ , Pd/C, NH 3​ 0% (Target)Debenzylated Amine (100%)Pd/C actively cleaves benzylic C-O bonds via hydrogenolysis.
Two-Step (Oxime Route) 1. NH 2​ OH2. Zn/AcOH> 85% None (Trace unreacted oxime)Stepwise approach isolates the C=N bond; Zn SET mechanism prevents debenzylation.
Self-Validating Experimental Protocol: Two-Step Oxime Route

To completely bypass the risks of over-alkylation, premature ketone reduction, and debenzylation, we highly recommend the following two-step protocol. Every step includes a self-validating analytical checkpoint to ensure system integrity before proceeding.

Phase 1: Condensation to 3,5-Bis(benzyloxy)acetophenone Oxime
  • Setup: Charge a round-bottom flask with 3,5-bis(benzyloxy)acetophenone (1.0 equiv), hydroxylamine hydrochloride (1.5 equiv), and sodium acetate (1.5 equiv) in an ethanol/water mixture (8:2 v/v, 0.5 M).

    • Causality: Sodium acetate acts as a mild base to free the hydroxylamine from its hydrochloride salt, while simultaneously buffering the solution to ~pH 4.5. This specific pH is optimal for protonating the carbonyl oxygen to increase electrophilicity without prematurely protonating the hydroxylamine nucleophile.

  • Reaction: Reflux the mixture for 2–4 hours.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The oxime product will appear as a new, more polar UV-active spot. Do not proceed until the starting ketone spot has completely disappeared.

  • Workup: Cool to room temperature, concentrate under reduced pressure to remove ethanol, and extract with Dichloromethane (DCM). Wash with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield the crude oxime as a white/pale yellow solid.

Phase 2: Orthogonal Reduction to 1-[3,5-Bis(benzyloxy)phenyl]ethanamine
  • Setup: Dissolve the crude oxime in glacial acetic acid (0.2 M concentration) and cool to 0 °C in an ice bath.

  • Reduction: Portion-wise, add Zinc dust (10.0 equiv) over 30 minutes under vigorous stirring.

    • Causality: Zinc in acetic acid provides a single-electron transfer (SET) reduction mechanism. This reagent is deliberately selected because its mechanism is entirely orthogonal to the hydrogenolysis pathway, ensuring 100% retention of the sensitive benzyl ether protecting groups.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation Checkpoint (IR Spectroscopy): Take a small aliquot, work it up, and run an IR spectrum. The reaction is complete when the broad N-OH stretch (~3300 cm −1 ) and the C=N stretch (~1650 cm −1 ) completely disappear, replaced by the sharper doublet of the primary amine N-H stretches (~3400 and 3300 cm −1 ).

  • Workup: Filter the suspension through a pad of Celite to remove unreacted zinc salts. Carefully neutralize the filtrate with 6M NaOH to pH 10 (monitor with pH paper) to free-base the amine. Extract with EtOAc (3x), dry over Na 2​ SO 4​ , and concentrate to afford the pure target primary amine.

References
  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link]

  • Reductive Amination (Methodology & Optimization) ACS Green Chemistry Institute Pharmaceutical Roundtable URL:[Link]

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination Royal Society of Chemistry (RSC) URL: [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide Organic Letters - ACS Publications URL:[Link]

Sources

Technical Support Center: Optimizing Diastereomeric Salt Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the most critical challenges in chiral resolution via diastereomeric salt formation. This guide bridges the gap between fundamental thermodynamic principles and practical benchtop execution, ensuring your crystallization workflows are robust, reproducible, and scalable.

Workflow Racemate Racemic Mixture (50:50 R/S) SaltFormation Diastereomeric Salt Formation (R-S & S-S Salts) Racemate->SaltFormation Agent Chiral Resolving Agent Agent->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Solid Crystalline Solid (Enriched Diastereomer) Crystallization->Solid Precipitation MotherLiquor Mother Liquor (Soluble Diastereomer) Crystallization->MotherLiquor Solution SaltCracking Salt Cracking (Acid/Base Wash) Solid->SaltCracking PureEnantiomer Pure Enantiomer (High ee) SaltCracking->PureEnantiomer

General workflow for chiral resolution via diastereomeric salt formation.

FAQ Section 1: Resolving Agent & Stoichiometry Optimization

Q1: I am screening multiple resolving agents but getting poor yields and low enantiomeric excess (ee). Should I change my stoichiometric ratios? A1: Yes. The traditional Pasteurian method uses a 1:1 molar ratio of racemate to resolving agent. However, if you are experiencing poor separation, you should evaluate the Pope-Peachey method . In this approach, you use only 0.5 equivalents of the chiral resolving agent alongside 0.5 equivalents of an achiral auxiliary (e.g., hydrochloric acid or a simple achiral base) .

Causality & Mechanism: The Pope-Peachey method shifts the system from purely kinetic precipitation to thermodynamic control. By limiting the chiral resolving agent, it forces a competitive equilibrium where the thermodynamically more stable (less soluble) diastereomeric salt preferentially crystallizes. Meanwhile, the more soluble enantiomer pairs with the achiral agent in the mother liquor. This continuous enantiomer exchange between the solid and solvent phases significantly enhances the optical purity of the precipitate .

Q2: Single resolving agent screens are failing. Is there a more high-throughput approach to finding the right agent? A2: When individual resolving agents fail, implement Dutch Resolution . This technique uses a "family" of structurally related resolving agents (typically a mixture of two or three, such as different tartaric acid derivatives) simultaneously .

Causality & Mechanism: Diastereomeric salts often suffer from solid solution formation, a phenomenon where the unwanted enantiomer is incorporated into the crystal lattice of the precipitate. A family of resolving agents disrupts the crystal lattice of the more soluble diastereomer while co-crystallizing synergistically with the target enantiomer. This mixed-agent lattice is thermodynamically more stable and less prone to incorporating the unwanted enantiomer, leading to rapid, high-ee precipitation.

FAQ Section 2: Troubleshooting Crystallization & "Oiling Out"

Q3: My diastereomeric salt is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A3: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when the concentration of the diastereomeric salt exceeds its solubility to a degree that kinetically favors the formation of a solute-rich liquid phase over an ordered crystal lattice.

Causality & Mechanism: This is primarily driven by three factors:

  • High Supersaturation: Rapid cooling bypasses the metastable zone, preventing ordered nucleation.

  • Impurities: Trace diastereomeric impurities can elevate the liquid-liquid phase separation boundary (TL-L curve), widening the demixing region and actively promoting oiling out over crystallization .

  • Solvent Polarity: The solvent may be too poor, causing the salt to crash out as an immiscible oil before the crystallization temperature is reached.

Solution: Reduce the cooling rate (use a controlled temperature ramp of 0.1–0.5 °C/min), dilute the system to lower the initial supersaturation, and ensure the racemate is highly purified prior to salt formation.

Troubleshooting Issue Issue: Oiling Out (Liquid-Liquid Phase Separation) CheckCooling Is cooling rate too fast? Issue->CheckCooling SlowCooling Reduce cooling rate (Controlled temp ramp) CheckCooling->SlowCooling Yes CheckConc Is concentration too high? CheckCooling->CheckConc No Dilute Add more solvent / Decrease supersaturation CheckConc->Dilute Yes CheckImpurity Are impurities present? CheckConc->CheckImpurity No Purify Pre-purify racemate / Add seed crystals CheckImpurity->Purify Yes ChangeSolvent Change Solvent System (Adjust polarity) CheckImpurity->ChangeSolvent No

Decision tree for troubleshooting oiling out during crystallization.

Experimental Protocol: Self-Validating Solvent & Agent Screen

To ensure a self-validating system, follow this standardized methodology for optimizing your resolution conditions. Every step contains a built-in validation check to guarantee data integrity.

Phase 1: Preparation & Salt Formation
  • Standardization: Weigh exactly 1.0 mmol of the racemic compound into a series of 20 mL glass scintillation vials.

  • Agent Addition: Add 0.5 mmol of the chiral resolving agent and 0.5 mmol of the achiral auxiliary (Pope-Peachey stoichiometry) to each vial.

  • Solvent Introduction: Add 5.0 mL of the screening solvent (e.g., Methanol, Ethanol, Isopropanol, Ethyl Acetate) to each vial.

  • Dissolution: Heat the vials under agitation (300 rpm) to 10 °C below the solvent's boiling point until complete dissolution is achieved.

    • Validation Check 1 (Thermodynamic Baseline): If the solution remains cloudy at the target temperature, add solvent in 0.5 mL increments until clear. Record the exact volume to establish the saturation concentration curve.

Phase 2: Controlled Crystallization & Isolation
  • Cooling Ramp: Program the heating block to cool from the dissolution temperature to 25 °C at a strict rate of 0.2 °C/min. Do not crash-cool , as this induces kinetic oiling out.

  • Seeding (Optional): If the metastable zone is wide and no nucleation occurs within 15 °C of cooling, introduce 1-2 mg of pure diastereomeric salt crystals.

  • Aging: Allow the suspension to age at 25 °C for 12–24 hours to ensure Ostwald ripening and thermodynamic equilibrium.

  • Filtration & Washing: Filter the crystals under vacuum. Wash with 1-2 mL of ice-cold screening solvent to remove the mother liquor trapped in the filter cake.

Phase 3: Salt Cracking & Analysis
  • Liberation: Suspend the isolated salt in a biphasic mixture of Dichloromethane and 1M NaOH (or 1M HCl, depending on the racemate's pKa) to crack the salt.

  • Extraction & HPLC: Extract the organic layer, evaporate the solvent, and analyze the free enantiomer via Chiral HPLC to determine the enantiomeric excess (ee).

    • Validation Check 2 (Mass Balance): Perform a mass balance by cracking and analyzing the mother liquor. The combined molar yield of both enantiomers must equal the starting racemic mass; any discrepancy indicates degradation or incomplete salt cracking.

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes and mechanistic advantages of various resolution strategies based on established literature parameters.

Resolution StrategyStoichiometry (Racemate : Chiral : Achiral)Typical Yield (%)Typical Enantiomeric Excess (ee %)Primary Mechanistic Advantage
Pasteurian (Standard) 1 : 1 : 025 - 35%60 - 80%Simple baseline method; relies on purely kinetic precipitation.
Pope-Peachey Method 1 : 0.5 : 0.535 - 45%85 - 98%High ee achieved via thermodynamic enantiomer exchange between solid and liquid phases.
Dutch Resolution 1 : 1 (Mixture of 2-3 agents) : 030 - 40%90 - 99%Prevents solid solution formation via crystal lattice disruption.
Controlled Cooling Variable+10% vs Crash Cooling+15% vs Crash CoolingPrevents oiling out by keeping the system within the metastable zone.

References

  • Pratama, D. E., & Lee, T. (2023). "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." Industrial & Engineering Chemistry Research.[Link]

  • Kozma, D., Madarász, Z., Ács, M., & Fogassy, E. (1994). "Study of the Mechanism of the Optical Resolution of N-methylamphetamine via Diastereoisomeric Salt Formation by the Pope-Peachey Method." Tetrahedron: Asymmetry.[Link]

  • Kellogg, R. M., et al. (2003). "Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents. A Status Report." Synthesis.[Link]

  • Kiesow, K., Tumakaka, F., & Sadowski, G. (2014). "The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization." Organic Process Research & Development. [Link]

Technical Support Center: Temperature Optimization in Enzymatic Amination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Biocatalysis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with incomplete conversions, enzyme precipitation, or poor enantioselectivity during enzymatic amination. Whether you are working with Transaminases (TAs), Amine Dehydrogenases (AmDHs), or Reductive Aminases (RedAms), optimizing your reaction temperature is rarely as simple as "hotter is faster."

Temperature optimization is a delicate balancing act between three competing forces: Arrhenius kinetics (reaction rates typically double every 10°C), thermodynamics (solubility of hydrophobic ketones vs. volatility of amine donors), and protein stability (thermal unfolding and aggregation)[1].

TempOptLogic Start Enzymatic Amination Temperature Optimization Kinetics Reaction Kinetics (Higher T = Faster Rate) Start->Kinetics Stability Enzyme Stability (Higher T = Denaturation) Start->Stability Thermo Thermodynamics (Equilibrium & Solubility) Start->Thermo Optimum Determine Optimal Window (Max Conversion & ee%) Kinetics->Optimum Stability->Optimum Thermo->Optimum

Caption: Logical framework balancing kinetics, stability, and thermodynamics in biocatalysis.

Core Methodology: Self-Validating Thermal Profiling Protocol

To systematically determine the optimal temperature for your specific enzyme-substrate pair, you must decouple thermal degradation from product inhibition. The following step-by-step protocol is designed as a self-validating system: it includes an internal control to ensure that any drop in yield at higher temperatures is definitively linked to enzyme denaturation rather than thermodynamic equilibrium shifts.

Step-by-Step Protocol

1. Master Mix Preparation: Prepare a buffer solution (e.g., 100 mM Triethanolamine or Phosphate buffer, pH 7.5–8.5) containing your amine donor (e.g., 1.1 M isopropylamine) and necessary co-factors (1.4 mM PLP for TAs, or 1 mM NAD(P)H for AmDHs/RedAms)[2].

2. Thermal Equilibration & Substrate Addition: Aliquot the master mix into sealed glass vials. Pre-incubate the vials at your target temperature gradient (e.g., 20°C, 30°C, 40°C, 50°C, 60°C) for 10 minutes. Add your ketone substrate (dissolved in 5–15% DMSO to ensure solubility)[3].

3. Biocatalyst Initiation & Internal Control (The Self-Validation Step):

  • Test Reaction: Add the purified enzyme or whole-cell biocatalyst to the substrate mixture to initiate the reaction.

  • Control Reaction: Incubate the enzyme in the buffer without the ketone substrate at the target temperature for 2 hours. After 2 hours, cool the control to 30°C, add the substrate, and measure the initial rate. (If the control reaction fails to produce product at 30°C, the enzyme has irreversibly denatured at the higher target temperature).

4. Kinetic Sampling: Extract 50 µL aliquots at regular intervals (1h, 3h, 6h, 24h). Quench the reaction immediately by adding an equal volume of acetonitrile or adjusting the pH to 2–3 with HCl to precipitate the proteins[3].

5. Analysis: Centrifuge the quenched samples and analyze the supernatant via HPLC or GC to calculate conversion rates and enantiomeric excess (ee%).

ProtocolWorkflow Prep 1. Substrate & Co-factor Incubate 2. Thermal Equilibration Prep->Incubate Enzyme 3. Add Biocatalyst Incubate->Enzyme Monitor 4. Kinetic Sampling Enzyme->Monitor Analyze 5. HPLC/GC Analysis Monitor->Analyze

Caption: Step-by-step experimental workflow for thermal profiling of enzymatic amination.

Troubleshooting Guide (Q&A)

Q: My reaction exhibits a rapid initial burst of product formation at 50°C, but completely stalls at 40% conversion. However, at 30°C, it reaches >98% conversion after 24 hours. What is causing this? A: This is a classic kinetic vs. stability mismatch. At 50°C, the Arrhenius effect accelerates the initial reaction rate, but the temperature exceeds the enzyme's melting temperature ( Tm​ ). The thermal unfolding of the protein's secondary structure exposes hydrophobic residues, leading to irreversible aggregation before the reaction can reach thermodynamic equilibrium. For example, studies on certain Amine Dehydrogenases (AmDHs) show that while conversions are rapid at 40°C, increasing the temperature to 50°C causes a severe drop in catalytic activity after just 1 hour due to denaturation[1]. Solution: Lower the reaction temperature to 30°C–40°C, or utilize a highly thermostable engineered variant, such as LE-AmDH-v1, which retains full catalytic activity at 50°C[4].

Q: I am using isopropylamine (IPA) as an amine donor with a transaminase at 45°C to push the reaction rate, but my final yield is terrible despite the enzyme being thermostable. Why? A: The causality here is thermodynamic, not enzymatic. Isopropylamine is highly volatile (boiling point ~32°C). If you are running the reaction in an open vessel or a standard microcentrifuge tube at 45°C, the IPA is evaporating. Because transaminase reactions are reversible, the loss of the amine donor shifts the equilibrium back toward the ketone substrate. Solution: Conduct the reaction in a sealed pressure vessel, increase the equivalents of IPA (e.g., up to 30 equiv)[3], or transition to a continuous flow setup using a packed-bed reactor with immobilized transaminases to maintain a constant high concentration of the amine donor[2].

Q: I want to run my reaction at elevated temperatures to improve the solubility of a bulky, hydrophobic ketone. How can I prevent my transaminase from denaturing? A: You have two primary options. First, you can use co-solvents. Adding up to 15% DMSO can significantly improve substrate solubility without requiring extreme temperatures, which was successfully demonstrated in the synthesis of a Rimegepant intermediate at 50°C[3]. Second, you can employ rational protein engineering. By introducing mutations that neutralize surface charges (e.g., D224A in Aspergillus terreus transaminase), you can increase the enzyme's half-life ( t1/2​ ) and melting temperature ( Tm​ ) significantly, allowing it to withstand higher operational temperatures[5].

Frequently Asked Questions (FAQs)

Q: Do Reductive Aminases (RedAms) have the same temperature and pH limitations as Transaminases? A: Not necessarily. While transaminases rely on PLP and often operate optimally at slightly alkaline pH (7.5–8.5), RedAms utilize NAD(P)H cofactors. NAD(P)H is highly sensitive to temperature and degrades rapidly at elevated temperatures, particularly if the pH deviates from neutral. Interestingly, some newly discovered bacterial RedAms (e.g., RytRedAm) show optimal activity at a neutral pH of 6.0–7.0, which helps stabilize the iminium intermediate and the cofactor at moderate temperatures (25°C–30°C)[6].

Q: Can changing the temperature alter the enantioselectivity (ee%) of my enzyme? A: Yes. Enzymes are dynamic structures. At lower temperatures, the active site is more rigid, which often enhances stereodiscrimination, leading to higher enantiomeric excess. At elevated temperatures, increased structural flexibility can allow the substrate to bind in non-productive or alternative conformations, potentially reducing the ee% or, in rare cases, inducing an enantioselective switch[7].

Quantitative Data Summaries

Table 1: Effect of Temperature on AmDH-Catalyzed Reductive Amination (Data illustrating the kinetic vs. stability trade-off in standard AmDHs)[1]

Temperature (°C)Initial KineticsConversion at 1h (%)Final Conversion at 30h (%)Enzyme State
20°CSlow37%>98%Stable
30°CModerate65%>98%Stable
40°CFast83%>99%Marginally Stable
50°CVery Fast83%83% (Stalled)Denatured after 1h

Table 2: Thermostability Improvements via Rational Engineering (Data demonstrating increased thermal tolerance in At-ATA transaminase variants)[5]

Enzyme Variant (At-ATA)Modification StrategyHalf-life ( t1/2​ ) at 40°C (min)Melting Temp ( Tm​ ) (°C)
Wild-TypeNone6.938.5
E133ASurface Charge Neutralization12.440.2
D224ASurface Charge Neutralization21.043.1

Sources

Troubleshooting low enantiomeric excess in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amine Synthesis. Achieving high enantiomeric excess (ee) is one of the most rigorous challenges in modern synthetic chemistry and drug development. When ee drops, the root cause is rarely a simple procedural error; it is usually a fundamental breakdown in thermodynamic control, kinetic selectivity, or transition-state rigidity.

This guide is designed for researchers and process chemists. It bypasses basic textbook theory and directly addresses the mechanistic causality behind stereochemical erosion across the three primary synthetic modalities: Biocatalysis (Transaminases) , Transition-Metal Catalyzed Direct Asymmetric Reductive Amination (DARA) , and Chiral Auxiliaries (Ellman’s Sulfinamide) .

Part 1: The Causality of Stereochemical Erosion

Before adjusting equivalents or changing solvents, you must diagnose why your chiral recognition is failing. Stereochemical erosion typically stems from one of three mechanistic pathways:

  • Thermodynamic Reversibility (Biocatalysis): Transaminases operate in a state of equilibrium. If the co-product (e.g., pyruvate) is not actively removed from the system, the enzyme will catalyze the reverse reaction, stripping the amine group from your newly formed chiral product and destroying the ee[1].

  • Imine-Enamine Tautomerization (DARA): In transition-metal catalysis, the intermediate imine can tautomerize into an achiral enamine. If this tautomerization occurs faster than the chiral catalyst can deliver the hydride, or if the enamine is reduced non-selectively, the product will racemize[2].

  • Transition-State Disruption (Auxiliaries): When using chiral auxiliaries like Ellman's sulfinamide, stereofacial differentiation relies on a rigid, closed transition state. Coordinating solvents disrupt the intramolecular chelation between the metal nucleophile and the sulfinyl oxygen, leading to an open transition state and poor diastereomeric ratios (dr)[3].

Diagnostic Matrix for Low Enantiomeric Excess

Use the following quantitative thresholds to diagnose and correct your specific workflow:

Synthetic ModalitySymptomRoot CauseQuantitative DiagnosticCorrective Action
Biocatalysis (Transaminase) ee drops from >99% to <80% over time.Reversible deamination by co-product.Co-product (e.g., pyruvate) concentration > 5 mM.Add LDH/GDH cascade or increase amine donor to 1 M[1].
Transition Metal (DARA) High yield (>90%), but low ee (<50%).Background non-catalyzed reduction.Un-catalyzed reaction rate > 10% of catalyzed rate.Lower temperature to 0–25 °C; modify hydride source[4].
Transition Metal (DARA) Moderate yield, racemic product (ee ~0%).Imine-enamine tautomerization.High α -proton exchange rate observed in NMR.Avoid basic additives; use rigid phosphoramidite ligands[4].
Chiral Auxiliary (Ellman's) Poor dr (<3:1) after Grignard addition.Open transition state during addition.Coordinating solvent (e.g., THF) present > 5% v/v.Switch to 100% non-coordinating solvent (Toluene)[3].

Part 2: Deep-Dive Troubleshooting & FAQs

Section A: Biocatalysis (Transaminases)

Q: My transaminase-catalyzed reaction stalls at 50% conversion, and the ee of the resulting amine is dropping over time. What is happening? A: This is a classic thermodynamic equilibrium issue. Transaminases (TAs) catalyze a reversible reaction. As your chiral amine product accumulates, the reverse reaction (deamination) begins to compete with the forward reaction. Because the enzyme can sometimes exhibit relaxed stereoselectivity in the reverse direction, it erodes both your overall conversion and the ee of the pool[1].

Solution: You must shift the equilibrium irreversibly. You can achieve this chemically by using a massive excess of the amine donor (e.g., 1 M isopropylamine)[1]. Alternatively, implement a biological co-product removal cascade. If using alanine as the donor, couple the reaction with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH) to irreversibly consume the pyruvate by-product[5].

G K Prochiral Ketone TA Transaminase (PLP Cofactor) K->TA Ala Alanine (Donor) Ala->TA CA Chiral Amine (Product) TA->CA Forward Reaction (High ee) Pyr Pyruvate (Co-product) TA->Pyr Pyr->TA Reverse Reaction (Erodes ee) LDH LDH / GDH Cascade Pyr->LDH Active Consumption Lact Lactate (Removed) LDH->Lact Irreversible Shift

Fig 1: Transaminase biocatalytic cycle. Coupling with an LDH/GDH cascade irreversibly removes pyruvate, preventing ee erosion.

Section B: Transition-Metal Catalysis (DARA)

Q: I am performing a Direct Asymmetric Reductive Amination (DARA) using an Iridium catalyst, but I am getting high yields with near-racemic mixtures. Why? A: You are likely observing one of two kinetic failures: a rapid background reaction or imine-enamine tautomerization. If the un-catalyzed reduction of the imine by your hydride source outpaces the chiral catalyst-mediated reduction, the product will be racemic[6]. Furthermore, if the intermediate imine undergoes rapid tautomerization to an achiral enamine in basic media, the stereochemical information is lost before the metal center can dictate facial selectivity[2].

Solution: Lower the reaction temperature (0–25 °C) to kinetically suppress the background un-catalyzed reduction[4]. Ensure the use of sterically tunable chiral phosphoramidite ligands (e.g., H8-BINOL-based). These ligands tightly coordinate the Ir-center and the substrate via hydrogen bonding, favoring a highly controlled outer-sphere transition state[4].

G K Prochiral Ketone + Amine I Chiral Imine Intermediate K->I Condensation E Achiral Enamine (Tautomer) I->E Tautomerization (Basic Media) CA Chiral Amine (High ee) I->CA Chiral Catalyst (Fast) RA Racemic Amine (Low ee) I->RA Background Reduction E->RA Non-selective Reduction

Fig 2: Competitive pathways in reductive amination. Imine-enamine tautomerization or background reduction leads to racemization.

Section C: Chiral Auxiliaries (Ellman's Sulfinamide)

Q: When using Ellman’s sulfinamide, my Grignard addition yields poor diastereomeric ratios (dr), leading to low ee after deprotection. How can I fix this? A: The stereochemical outcome of nucleophilic addition to chiral sulfinimines heavily depends on the geometry of the transition state. Coordinating solvents (like THF or diethyl ether) compete for the metal's coordination sites. This disrupts the intramolecular coordination between the sulfinyl oxygen and the metal nucleophile, forcing an "open" transition state that offers poor facial selectivity[3].

Solution: Switch to a strictly non-coordinating solvent like toluene. This enforces a rigid, closed six-membered chair-like transition state, maximizing stereofacial differentiation during the Grignard addition and locking in the desired stereocenter[3].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not scale up reactions until the micro-scale validation checkpoints are passed.

Protocol 1: Transaminase-Catalyzed Synthesis with In Situ Product Removal

Objective: Achieve >99% ee at high substrate loading (50 g/L) by suppressing product inhibition and reverse racemization[1].

  • Preparation: In a multireactor system, prepare 100 mM potassium phosphate buffer (pH 9.5). Add 0.5 g/L pyridoxal-5-phosphate (PLP cofactor)[1].

  • Substrate Loading: Add the amine donor, 1 M isopropylamine. Introduce the prochiral ketone substrate (e.g., acetophenone) at a concentration of 50 g/L[1].

  • Biocatalyst Addition: Add 5 g/L of the engineered transaminase (ATA)[1].

  • Equilibrium Control (The Critical Step): Add an acidic ion-exchange resin directly to the reaction mixture.

    • Causality: The resin selectively binds the newly formed chiral amine, removing it from the aqueous phase. This prevents the reverse transamination reaction, locking in the ee and driving the reaction to >90% conversion[1].

  • Incubation: Stir mechanically at 400 rpm at 20 °C until complete conversion is observed via LC-MS[1].

  • Validation Checkpoint: Filter the resin, elute the chiral amine using a basic wash, and extract with dichloromethane. Do not proceed to scale-up until >99% ee is confirmed via analytical chiral HPLC (e.g., Chiralpak OD-H column) against known racemic standards [1].

Protocol 2: Direct Asymmetric Reductive Amination (DARA) using Iridium

Objective: Synthesize tertiary chiral amines from secondary amines and ketones without imine-enamine racemization[4].

  • Catalyst Generation: In situ generate the active catalyst by mixing [Ir(cod)Cl]2​ and a sterically tunable chiral phosphoramidite ligand (e.g., H8-BINOL-based) in a dry solvent under an inert argon atmosphere[4].

  • Substrate Addition: Add the ketone and the secondary amine (N-source) while maintaining the temperature strictly between 0–25 °C.

    • Causality: Maintaining a low temperature is critical to kinetically suppress the background un-catalyzed reduction pathway that leads to racemic mixtures[4].

  • Hydride Addition: Introduce the hydride source slowly. The reaction proceeds via an outer-sphere transition state, stabilized by hydrogen bonding between the chiral ligand and the substrate, ensuring high enantio-induction[4].

  • Validation Checkpoint: Quench a micro-aliquot and analyze the crude mixture via chiral SFC or HPLC to verify ee before proceeding to bulk column chromatography.

References

  • Practical Machine Learning-Assisted Design Protocol for Protein Engineering: Transaminase Engineering for the Conversion of Bulky Substrates. ACS Catalysis. 5

  • Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Chemical Science (RSC Publishing). 4

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications.6

  • Efficient Production of Enantiomerically Pure Chiral Amines at Concentrations of 50 g/L Using Transaminases. Organic Process Research & Development - ACS Publications. 1

  • Improved Methodology for the Preparation of Chiral Amines. d-nb.info. 2

  • A short stereodivergent synthesis of (R) and (S)-nicotine. RSC Publishing. 3

Sources

Validation & Comparative

Unambiguous 13C NMR Assignment of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine: A Comparison of Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines accelerate, the structural verification of complex synthetic intermediates remains a critical bottleneck. 1-[3,5-Bis(benzyloxy)phenyl]ethanamine is a prime example of a sterically hindered, highly symmetrical molecule that presents significant challenges for routine Nuclear Magnetic Resonance (NMR) assignment. The overlapping aromatic signals of the two benzyloxy groups, combined with the subtle electronic differences within the central resorcinol-derived ring, demand robust analytical workflows to prevent downstream false positives[1].

The Analytical Challenge: Causality of Chemical Shifts

To understand the performance of these analytical products, we must first understand the molecule's electronic environment.

In 1-[3,5-Bis(benzyloxy)phenyl]ethanamine, the central aromatic ring contains three unsubstituted carbons: C-2, C-4, and C-6.

  • C-2 and C-6 are equivalent due to molecular symmetry. They are positioned ortho to one benzyloxy group and para to the other.

  • C-4 is positioned ortho to both benzyloxy groups.

Because oxygen is a strong electron-donating group via resonance, positions ortho and para to the ether linkages are highly shielded[2]. However, because C-4 receives synergistic shielding from two ortho oxygens, it resonates further upfield (~101 ppm) compared to C-2/C6 (~105 ppm). Distinguishing these shifts empirically is risky without definitive bond-tracing, which is where advanced methodologies outshine traditional approaches[3].

Workflow Comparison: 1D vs. 2D vs. ASV Software

Traditional 1D 13C & DEPT-135 (The Baseline)

Historically, chemists relied on 1D 13C NMR coupled with Distortionless Enhancement by Polarization Transfer (DEPT-135) to assign carbons based on hybridization and empirical shift rules. While DEPT-135 easily isolates the ethanamine CH3 (~25 ppm) and the benzyloxy CH2 groups (~70 ppm), it fails to resolve the spatial relationship of the quaternary carbons (C-1, C-3, C-5) and leaves the C-2/C6 vs. C-4 assignment vulnerable to human bias.

Advanced 2D NMR Suite (The Gold Standard)

The integration of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) eliminates ambiguity. By mapping 1JCH​ couplings (HSQC) and long-range 2JCH​ / 3JCH​ couplings (HMBC), the analyst can trace the connectivity from the aliphatic side chain directly into the aromatic core.

Automated Structure Verification (ASV) Software (The Efficiency Multiplier)

Commercial ASV platforms (such as Bruker's Mnova Verify[4] or ACD/Labs Structure Elucidator[5]) represent the modern standard for high-throughput environments. These software packages utilize Concurrent Structure Verification (CCV) algorithms to automatically generate unbiased structural isomers, predict their NMR spectra using Density Functional Theory (DFT) and neural networks, and score them against the experimental data[6]. This removes human bottlenecking while maintaining the rigorous accuracy of the 2D NMR suite.

Workflow A Method 1: 1D 13C + DEPT (Baseline) A1 Manual Peak Picking & Empirical Rules A->A1 B Method 2: 2D NMR Suite (Gold Standard) B1 HSQC (1J) & HMBC (2J/3J) Mapping B->B1 C Method 3: ASV Software (Efficiency Multiplier) C1 Concurrent Structure Verification (CCV) C->C1 A2 Result: Ambiguous (C2/C6 vs C4 unresolved) A1->A2 B2 Result: Unambiguous (High Time Cost) B1->B2 C2 Result: Unambiguous (High Throughput) C1->C2

Fig 1: Logical workflow comparison for NMR structural assignment methodologies.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, the following protocols are designed with internal validation checkpoints.

Protocol A: 2D NMR Acquisition & HMBC Tracing
  • Sample Preparation: Dissolve 20 mg of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine in 600 µL of CDCl 3​ (100.0 atom % D) containing 0.03% v/v TMS.

  • Acquisition: On a 600 MHz spectrometer, acquire a multiplicity-edited 1 H- 13 C HSQC (optimized for 1JCH​ = 145 Hz) and a 1 H- 13 C HMBC (optimized for long-range nJCH​ = 8 Hz).

  • Self-Validation Check: Verify the solvent residual peak is exactly at 77.16 ppm ( 13 C) and 7.26 ppm ( 1 H) before proceeding.

  • Causality-Driven Assignment:

    • Locate the ethanamine H- α proton (~4.1 ppm).

    • Trace the HMBC cross-peaks from H- α to the aromatic carbons. The 3J coupling will definitively highlight C-2 and C-6 (~105 ppm).

    • C-4 (~101 ppm) will show no correlation to H- α (as it is 5 bonds away), instantly breaking the symmetry ambiguity[3].

HMBC_Map H_alpha Ethanamine H-alpha (~4.1 ppm) C_1 C-1 (Quaternary) ~148 ppm H_alpha->C_1 2J Coupling C_2_6 C-2 / C-6 (CH) ~105 ppm H_alpha->C_2_6 3J Coupling H_aromatic Aromatic H-2 / H-6 (~6.6 ppm) H_aromatic->C_1 2J Coupling C_4 C-4 (CH) ~101 ppm H_aromatic->C_4 3J Coupling

Fig 2: HMBC correlation map breaking the symmetry ambiguity of the central aromatic ring.

Protocol B: Automated Structure Verification (ASV)
  • Data Ingestion: Import raw FID files (1D and 2D) into the ASV platform (e.g., ACD/Labs Spectrus or Mnova Verify).

  • Algorithmic Processing: The software automatically applies window functions, phase correction, and baseline correction.

  • Concurrent Verification: The CCV algorithm generates structural isomers (e.g., shifting the benzyloxy groups to 2,4- or 3,4- positions) to test for false positives[6].

  • Scoring: The software maps the proposed .mol file against the extracted multiplet lists. A Match Factor (MF) >0.85 indicates a high-confidence assignment, validating the structure without manual tracing[7].

Comparative Performance Data

The following table synthesizes the operational performance of the three methodologies when applied to the assignment of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine in a standard drug discovery laboratory setting.

Performance MetricTraditional 1D 13C + DEPT2D NMR Suite (HSQC/HMBC)ASV Software (e.g., Mnova / ACD/Labs)
Instrument Time ~30 - 45 mins~2 - 4 hours~2 - 4 hours (Data) + <1 min (Compute)
Active Analysis Time ~20 mins (Manual)~60 mins (Manual)~2 mins (Automated)
C2/C6 vs C4 Resolution Ambiguous (High Risk)Definitive (Zero Risk)Definitive (Computed Score >95%)
Throughput Suitability HighLowVery High
Cost per Sample LowHighMedium (Software License amortized)

Conclusion

While traditional 1D 13 C NMR provides a rapid baseline, it is fundamentally insufficient for the unambiguous assignment of highly symmetrical, sterically hindered molecules like 1-[3,5-Bis(benzyloxy)phenyl]ethanamine. Relying solely on empirical shift rules for the C-2/C-6 and C-4 carbons introduces an unacceptable risk of false positives.

The 2D NMR Suite remains the scientific gold standard for structural proof, utilizing HMBC 3JCH​ couplings to definitively map the molecule. However, for modern laboratories prioritizing both accuracy and throughput, ASV Software is the superior product alternative. By combining the rigor of 2D NMR data with automated DFT prediction and unbiased isomer generation, ASV platforms reduce active analysis time from hours to minutes while maintaining absolute scientific integrity.

Sources

Chiral HPLC vs. NMR for Enantiomeric Excess (ee) Determination: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development, the stereochemical purity of an active pharmaceutical ingredient (API) dictates its efficacy, toxicity, and pharmacokinetic profile. As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal analytical technique for enantiomeric excess (ee) determination. The two most robust methodologies at our disposal are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

While Chiral HPLC relies on the physical separation of enantiomers via a Chiral Stationary Phase (CSP)[1], NMR spectroscopy leverages Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) to create transient diastereomeric complexes that yield distinct resonance signals[1]. This guide provides an objective, mechanistically grounded comparison of these two techniques, complete with self-validating experimental protocols to ensure scientific integrity in your analytical workflows.

Mechanistic Causality: Distinguishing the Indistinguishable

Enantiomers possess identical physical and chemical properties in an achiral environment. To differentiate them, we must introduce a chiral selector to form diastereomeric relationships, which possess distinct thermodynamic and spectroscopic properties.

Chiral HPLC (Thermodynamic Physical Separation) Chiral HPLC utilizes columns packed with CSPs, such as amylose or cellulose derivatives. The separation is driven by the "three-point interaction model," where the enantiomers interact differently with the chiral cavities of the stationary phase via hydrogen bonding, dipole-dipole interactions, and π-π stacking. The causality here is thermodynamic: the enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column, resulting in baseline resolution[2].

Chiral NMR (Magnetic Anisotropy & Spectroscopic Differentiation) NMR cannot distinguish enantiomers inherently. We must introduce a chiral environment directly into the sample:

  • Chiral Solvating Agents (CSAs): Added directly to the NMR tube, these form non-covalent diastereomeric complexes with the analyte. Because the spatial arrangement of nuclei in the (R)-analyte-CSA complex differs from the (S)-analyte-CSA complex, their magnetic shielding environments diverge, leading to distinct chemical shifts (Δδ)[3][4].

  • Advanced Modalities (e.g., Dual-site 19F NMR): Recent advancements utilize fluorinated chiral amines to overcome the spectral overlap often seen in complex 1H NMR spectra. This dual-fluorine strategy improves chiral resolution and enables the separation-free discrimination of complex enantiomeric mixtures[5].

Quantitative Performance Comparison

To objectively evaluate these techniques, we must look at their operational parameters and quantitative limits.

ParameterChiral HPLCChiral NMR (with CSA)
Primary Mechanism Physical separation via CSPSpectroscopic differentiation via magnetic anisotropy
Sensitivity (LOD) High (ng to µg level, dependent on UV/MS)Moderate (mg level, requires higher concentration)
Analysis Time 10 - 45 minutes per run2 - 5 minutes (data acquisition), plus rapid prep
Sample Recovery Destructive (unless using preparative scale)Non-destructive (sample can be recovered)[1]
Method Development Labor-intensive (screening columns/mobile phases)Rapid (screening a few CSAs in standard solvents)
Best Suited For Routine QC, high-sensitivity impurity profiling[1]Reaction monitoring, high-throughput screening[1]
Logical Workflow: Selecting the Right Modality

The choice between HPLC and NMR is dictated by the analyte's nature, required sensitivity, and throughput needs[1].

DecisionMatrix Start Need to Determine Enantiomeric Excess (ee) Q1 Is the sample highly pure or a complex crude mixture? Start->Q1 Crude Complex/Crude Mixture Q1->Crude Pure Relatively Pure Q1->Pure HPLC_Path Chiral HPLC (Physical separation resolves impurities) Crude->HPLC_Path Q2 Is rapid throughput or non-destructive analysis required? Pure->Q2 Yes_NMR Yes (Reaction monitoring) Q2->Yes_NMR No_HPLC No (Routine QC / Validation) Q2->No_HPLC NMR_Path Chiral NMR with CSA (Rapid, recovers sample) Yes_NMR->NMR_Path No_HPLC->HPLC_Path

Caption: Logical decision matrix for selecting between Chiral HPLC and NMR for ee determination.

Self-Validating Experimental Protocols
Protocol 1: Chiral HPLC Method Development and Validation

Causality Note: We utilize a non-polar mobile phase with a polar modifier (e.g., Hexane/Isopropanol) to modulate the hydrogen-bonding interactions between the analyte and the polysaccharide CSP. Too much polar modifier disrupts the transient diastereomeric complex, causing co-elution.

  • Sample Preparation: Dissolve the racemic standard (for method development) or the synthesized chiral analyte in the mobile phase to a concentration of 1 mg/mL[6]. Self-validation step: Ensure complete dissolution and filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage and erratic peak shapes.

  • Column Selection: Install a polysaccharide-based CSP column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase Equilibration: Pump a mobile phase of 90:10 n-Hexane/Isopropanol at 1.0 mL/min until the baseline is stable (approx. 10 column volumes).

  • Injection and Detection: Inject 10 µL of the sample. Monitor via UV detection at the analyte's λ_max.

  • Optimization: If baseline resolution (Rs < 1.5) is not achieved, alter the causality variables: decrease the isopropanol percentage to increase retention and interaction time, or lower the column temperature to enhance the thermodynamic stability of the diastereomeric complex.

  • Calculation: Integrate the peak areas. The enantiomeric excess is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100[6].

Protocol 2: Rapid ee Determination via 1H NMR using a Chiral Solvating Agent (CSA)

Causality Note: We use non-polar deuterated solvents (like CDCl₃) because highly polar solvents competitively hydrogen-bond with the analyte and CSA, disrupting the fragile diastereomeric complex required for magnetic anisotropy[1].

NMRWorkflow Step1 Step 1: Preparation Weigh Analyte & CSA (e.g., BINOL derivative) Step2 Step 2: Solvation Dissolve in CDCl3 (Avoid competitive H-bonding) Step1->Step2 Step3 Step 3: Complexation Shake NMR tube 30s Form transient diastereomers Step2->Step3 Step4 Step 4: Acquisition Acquire 1H NMR at 400+ MHz Check for peak splitting Step3->Step4 Step5 Step 5: Integration Integrate split signals Calculate ee ratio Step4->Step5

Caption: Step-by-step workflow for determining enantiomeric excess using NMR and a Chiral Solvating Agent.

  • Reagent Preparation: Accurately weigh the chiral analyte (0.0125–0.2 mmol) and the selected CSA (e.g., a BINOL-derived agent)[1].

  • Complexation: Mix the analyte and CSA directly in a 5 mm NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃)[1].

  • Equilibration: Shake the tube vigorously for about 30 seconds to ensure homogeneous complexation[1].

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher field) spectrometer at 25°C[1]. Self-validation step: Run a baseline spectrum of the pure analyte without the CSA first to identify unshifted peaks and ensure no inherent signal overlap will complicate the final integration.

  • Analysis: Identify the split signals (diastereotopic protons). Integrate the distinct resonance peaks for each enantiomer and calculate the ee based on the ratio of the integrated peak areas[1][4].

Conclusion: The Ultimate Standard is Cross-Validation

Relying on a single analytical modality introduces blind spots. For instance, NMR integration can be skewed by baseline noise or overlapping impurity peaks, while HPLC might suffer from co-eluting achiral impurities that artificially inflate an enantiomer's peak area.

For comprehensive and confident characterization of enantiomeric purity, a cross-validation approach utilizing both chiral HPLC and NMR is highly recommended[1]. By confirming the ee value obtained from the physical separation (HPLC) with the spectroscopic differentiation (NMR), you create a self-validating analytical package that withstands rigorous regulatory scrutiny and ensures the safety of pharmaceutical products.

References
  • Semantic Scholar - Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.[3] URL:[Link]

  • PMC, National Institutes of Health - Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.[4] URL:[Link]

  • Researcher.Life / RSC Publishing - Enantiodifferentiation of chiral hydroxy acids via 19F NMR.[5] URL: [Link]

  • Herald Scholarly Open Access - Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography.[2] URL:[Link]

Sources

Comparing resolving power of different chiral amines

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Comparative Analysis

I'm currently focused on dissecting the request. My primary objective is to develop a comparison guide on the resolving power of various chiral amines. I am ensuring that the guides maintain objectivity and are backed by proper evidence. I'm focusing on the structural differences and how they might influence resolution capabilities.

Defining Target Audience & Scope

I've clarified the target audience: researchers and scientists. I am now zeroing in on the core requirements. I need to ensure full editorial autonomy in the structure of the guide. It's crucial to meet E-E-A-T criteria. I'm focusing on adopting a senior application scientist persona and will include self-validating protocols with in-text citations and a comprehensive reference list.

Analyzing Chiral Resolution

I've been looking into chiral resolution, focusing on the diastereomeric salt formation of racemic ibuprofen. The paper by Tu Lee et al. caught my eye; it describes a green and strategic approach using (S)-(-)-alpha-methylbenzylamine (S-MBA) and KOH. This research looks promising and worth a deeper dive, especially with an eye to the bench scale application.

Synthesizing a Guide

I'm now integrating the search findings on diastereomeric salt formation and chiral resolution using chiral amines. I'm focusing on crafting a technical guide based on the prompt's specifications. The initial draft is underway, and I will be working out the comparison of resolving techniques.

Defining the Target Audience

I've clarified the target audience; it's researchers and drug development professionals. I'm taking on the persona of a Senior Application Scientist. I have full editorial control, allowing me to build an in-depth, self-validating technical guide. I will cite sources and provide links for authoritative grounding. I'm focusing on incorporating visualizations.

Analyzing Chiral Amines

I am now focusing on the key chiral amines for resolution. I'm building a mechanistic overview, complete with a DOT diagram to illustrate the process. I am constructing a comparative analysis, differentiating the amines based on their properties and applications, and I'll include quantitative data like resolving power and enantiomeric excess in a table for clarity and reference. Finally, I'll document a detailed experimental protocol.

Refining the Process

I'm now zeroing in on troubleshooting and optimization. I'm focusing on factors like solvent selection, temperature control, and addressing the frustrating issue of "oiling out". I'm also compiling a formatted references list to support the guide's claims and recommendations. I will then use this information in the DOT diagram.

Visualizing Thermodynamic Control

I'm now integrating information on diastereomeric salt formation under thermodynamic control, specifically detailing fractional crystallization. I am working on how to incorporate the recovery of enantiomers and the creation of a table with quantitative data, as well as a DOT diagram. I am also incorporating examples of experimental conditions based on literature values for chiral amine resolution of specific acids. I'm focusing on "oiling out" and solvent selection.

Integrating Literature

I'm now incorporating information from Green's and Benchchem's findings to enhance the mechanistic and thermodynamic components of the guide. I am focusing on the Pope-Peachey method and driving thermodynamic equilibrium, specifically for Ibuprofen. I'm aiming to add a half-equivalent of resolving agent and a half-equivalent of achiral base to selectively precipitate the less soluble diastereomer. I'm keeping the other enantiomer in solution as a soluble salt.

Refining the DOT Diagram

I am now refining the DOT diagram based on recent literature finds, specifically from BioDuro and CrystEngComm, to improve clarity. I'm focusing on the multi-component systems for enhanced resolution efficiency, and considering the scale-up implications. I am now incorporating the concepts of thermodynamic control into the diagram.

Visualizing a Workflow

I'm now generating a DOT diagram that visualizes the resolution process via fractional crystallization. I'm focusing on the conversion of racemate to salt mixture, its fractional crystallization, and subsequent enantiomer recovery. I'm incorporating nodes for racemate, chiral amine, salt mixture, crystalline precipitate, mother liquor, recovery, and the final enantiopure acid product, highlighting the biphasic acid/base extraction.

Quantifying Resolution Efficiency

I am now focusing on quantifying the efficiency of chiral resolutions, and I've started calculating the maximum theoretical yield based on enantiomeric excess ( E=Yield×ee ). I am also now preparing a detailed comparative analysis of chiral amines, and I've outlined key considerations for each, including α -MBA's high basicity, Ephedrine's hydrogen bonding capacity, and Cinchonidine's rigid stereochemical pocket. I've drafted a table for a quantitative comparison of these key amines, and I'm finalizing a detailed protocol based on the Pope-Peachey method, incorporating half-equivalents for optimal results, and a four-step process for salt formation, crystallization, isolation, and liberation. I'm focusing on the causality of each step, and integrating these concepts into the DOT diagram. Finally, I will be combining the references.

Structuring the Narrative

I'm now adopting a flexible, expert-driven narrative structure, and am ensuring I explain the causality behind experimental choices. I'm focusing on making every described protocol a self-validating system, incorporating in-process checks to validate purity . I'll embed markdown links for in-text citations and create a numbered reference list with URLs at the end. I will structure all quantitative data into clear tables. I'll adhere to the strict Graphviz (DOT language) diagram specifications, and ensure strict adherence to the defined color palette .

Validating the Protocol

I'm now refining the self-validating protocol concept further. I'm focusing on incorporating internal checks to ensure each step functions as intended before advancing. For instance, in salt formation, complete dissolution upon heating will validate the absence of unreacted racemate. Moreover, the crystalline habit, determined by birefringence under polarized light, confirms thermodynamic control during crystallization, thus avoiding "oiling out."

Verifying Mass Balance

I'm now integrating a mass balance validation step into the protocol. Specifically, I'll ensure the combined mass of the isolated salt and evaporated mother liquor matches the initial input, verifying the process integrity. I am also incorporating literature findings and updating the table, with typical yield, enantiomeric excess, and resolving power. The protocol now features citations and in-process checks to validate purity, drawing from relevant papers like Tu Lee's on Ibuprofen resolution.

A Comparative Guide to Chiral Resolving Agents: The Industry Standard vs. A Novel Candidate for Enhanced Resolution of Acidic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the efficient separation of enantiomers from a racemic mixture remains a cornerstone of producing safe and effective drugs. The classical method of diastereomeric salt formation is a robust, scalable, and widely implemented technique for chiral resolution.[1][2] The choice of the resolving agent is paramount to the success of this process, directly influencing yield, enantiomeric purity, and overall economic viability.

This guide presents a detailed comparison between the universally adopted chiral resolving agent, 1-phenylethylamine , and a novel, structurally distinct candidate, 1-[3,5-Bis(benzyloxy)phenyl]ethanamine . While 1-phenylethylamine is a well-documented and effective resolving agent for a plethora of racemic acids, this guide introduces 1-[3,5-bis(benzyloxy)phenyl]ethanamine as a potentially superior alternative for specific applications, predicated on the hypothesis that its increased steric bulk may facilitate more efficient diastereomeric discrimination and crystallization.

As direct comparative experimental data for 1-[3,5-bis(benzyloxy)phenyl]ethanamine is not yet prevalent in published literature, this guide will provide a framework for its evaluation. We will present benchmark performance data for 1-phenylethylamine, outline the theoretical advantages of the novel amine, and provide detailed, actionable protocols for a side-by-side comparative study.

The Resolving Agents: A Structural Overview

The fundamental difference between these two chiral amines lies in the substitution pattern of the phenyl ring. 1-phenylethylamine is the parent compound, while 1-[3,5-bis(benzyloxy)phenyl]ethanamine possesses two bulky benzyloxy groups at the meta positions. This structural elaboration is hypothesized to create a more defined and sterically demanding chiral environment, which could lead to more pronounced differences in the crystal lattice energies of the resulting diastereomeric salts.

Feature1-phenylethylamine1-[3,5-Bis(benzyloxy)phenyl]ethanamine
Structure
IUPAC Name (1R)- or (1S)-1-phenylethan-1-amine(1R)- or (1S)-1-[3,5-bis(benzyloxy)phenyl]ethan-1-amine
Molecular Formula C₈H₁₁NC₂₂H₂₃NO₂
Molecular Weight 121.18 g/mol 345.45 g/mol
Key Feature Simple, unsubstituted phenyl ringBulky benzyloxy substituents on the phenyl ring

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The resolution of a racemic acid using a chiral amine is based on the formation of a pair of diastereomeric salts. Enantiomers of a chiral acid, (+)-Acid and (-)-Acid, have identical physical properties. However, when reacted with a single enantiomer of a chiral amine, for instance, a (+)-Amine, they form two distinct diastereomers: [(+)-Acid][(+)-Amine] and [(-)-Acid][(+)-Amine]. These diastereomers possess different physical properties, most critically, different solubilities in a given solvent, which allows for their separation by fractional crystallization.[3]

cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separation & Recovery Racemic_Acid Racemic Acid ((R)-Acid & (S)-Acid) Salt_Formation Salt Formation in Solution Racemic_Acid->Salt_Formation Resolving_Agent Chiral Amine ((S)-Amine) Resolving_Agent->Salt_Formation Diastereomers Mixture of Diastereomeric Salts ((R)-Acid-(S)-Amine) & ((S)-Acid-(S)-Amine)) Salt_Formation->Diastereomers Crystallization Fractional Crystallization (Based on Solubility Difference) Diastereomers->Crystallization Less_Soluble Less Soluble Salt (e.g., (S)-Acid-(S)-Amine) (Crystalline Solid) Crystallization->Less_Soluble Precipitates More_Soluble More Soluble Salt (e.g., (R)-Acid-(S)-Amine) (Remains in Solution) Crystallization->More_Soluble Mother Liquor Liberation_S Acidification Less_Soluble->Liberation_S Liberation_R Acidification More_Soluble->Liberation_R Pure_S_Acid Pure (S)-Acid Liberation_S->Pure_S_Acid Pure_R_Acid Pure (R)-Acid Liberation_R->Pure_R_Acid

Figure 1: Workflow of chiral resolution via diastereomeric salt formation.

Performance Benchmark: 1-Phenylethylamine

1-Phenylethylamine is a widely utilized resolving agent due to its commercial availability, relatively low cost, and proven efficacy in resolving a broad range of racemic carboxylic acids, including the profen class of non-steroidal anti-inflammatory drugs (NSAIDs).

Below is a summary of representative, albeit variable, experimental results for the resolution of racemic ibuprofen and naproxen using 1-phenylethylamine. The variability in yield and enantiomeric excess (e.e.) highlights the critical role of experimental conditions such as solvent, temperature, and stoichiometry.

Racemic AcidResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Recovered AcidReference
Ibuprofen(S)-(-)-1-phenylethylamineAqueous KOH53%40% (diastereomeric excess)[4]
Ibuprofen(S)-(-)-1-phenylethylamineNot specified20.1% (of S-enantiomer)88.1%[5]
Naproxen(R)-(+)-1-phenylethylamineEthanol/Water41% (initial crop)95% (initial crop)[6]
Naproxen(R)-(+)-1-phenylethylamineEthanol/Water29% (after recrystallization)>99%[6]

A Novel Candidate for Enhanced Resolution: 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

The introduction of two benzyloxy groups onto the phenyl ring of 1-phenylethylamine significantly increases its molecular size and conformational complexity. This added bulk can lead to more specific and stronger intermolecular interactions within the crystal lattice of one diastereomeric salt over the other, potentially resulting in a greater difference in solubility and, consequently, a more efficient separation.

cluster_hypothesis Hypothesis cluster_interaction Diastereomeric Salt Formation cluster_outcome Resolution Outcome Bulky_Agent Bulky Resolving Agent (1-[3,5-Bis(benzyloxy)phenyl]ethanamine) Bulky_Salt Forms highly ordered, sterically demanding crystal lattice Bulky_Agent->Bulky_Salt Simple_Agent Simple Resolving Agent (1-phenylethylamine) Simple_Salt Forms less sterically demanding crystal lattice Simple_Agent->Simple_Salt High_Selectivity High Difference in Solubility => Higher e.e. and Yield Bulky_Salt->High_Selectivity Leads to Lower_Selectivity Lower Difference in Solubility => Lower e.e. and Yield Simple_Salt->Lower_Selectivity Leads to

Figure 2: Hypothesized advantage of a sterically hindered resolving agent.
Synthesis of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

The synthesis of this novel resolving agent can be achieved through a two-step process starting from commercially available 3,5-dihydroxyacetophenone. The first step involves a Williamson ether synthesis to introduce the two benzyl groups, followed by a reductive amination to convert the ketone to the desired primary amine.

Step 1: Synthesis of 1-[3,5-bis(benzyloxy)phenyl]ethan-1-one [7]

  • To a solution of 3,5-dihydroxyacetophenone in a suitable polar aprotic solvent (e.g., acetone or DMF), add at least two equivalents of a base (e.g., K₂CO₃).

  • Add at least two equivalents of benzyl bromide to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 1-[3,5-bis(benzyloxy)phenyl]ethan-1-one.

Step 2: Reductive Amination to 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

  • Dissolve 1-[3,5-bis(benzyloxy)phenyl]ethan-1-one in a suitable solvent (e.g., methanol or ethanol).

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a suitable catalyst (e.g., Raney nickel or Pd/C).

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, perform an acidic work-up to remove excess reagents and then basify to isolate the free amine.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield the racemic 1-[3,5-bis(benzyloxy)phenyl]ethanamine. The racemic product would then itself need to be resolved using a chiral acid (e.g., tartaric acid) to obtain the single enantiomer required for its use as a resolving agent.

Experimental Protocol: A Comparative Resolution of Racemic Ibuprofen

This protocol provides a framework for a direct comparison of the resolving power of (S)-(-)-1-phenylethylamine and the novel (S)-(-)-1-[3,5-bis(benzyloxy)phenyl]ethanamine using racemic ibuprofen as the substrate.

Materials:

  • Racemic ibuprofen

  • (S)-(-)-1-phenylethylamine

  • (S)-(-)-1-[3,5-bis(benzyloxy)phenyl]ethanamine (synthesized and resolved as described above)

  • Methanol (or other suitable solvent for screening)

  • 2 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Preparation of Resolutions (to be performed in parallel for both amines):

    • In two separate flasks, dissolve 10.0 g of racemic ibuprofen in 100 mL of warm methanol.

    • In one flask, add a solution of (S)-(-)-1-phenylethylamine (0.5 equivalents) in 20 mL of methanol dropwise with stirring.

    • In the second flask, add a solution of (S)-(-)-1-[3,5-bis(benzyloxy)phenyl]ethanamine (0.5 equivalents) in 50 mL of methanol dropwise with stirring.

  • Crystallization:

    • Allow both solutions to cool slowly to room temperature.

    • If no crystals form, place the flasks in an ice bath or a refrigerator overnight.

    • Collect the precipitated diastereomeric salts by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol.

    • Dry the crystals and record the yield.

  • Liberation of the Enriched Ibuprofen:

    • For each of the dried diastereomeric salts, suspend the crystals in 50 mL of water and add 50 mL of ethyl acetate.

    • Acidify the mixture to pH 1-2 with 2 M HCl while stirring vigorously.

    • Separate the organic layer, and extract the aqueous layer with two additional 25 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enriched ibuprofen.

    • Record the mass of the recovered ibuprofen.

  • Analysis:

    • Determine the enantiomeric excess of the recovered ibuprofen from each experiment using chiral High-Performance Liquid Chromatography (HPLC).

    • Calculate the overall yield of the enriched enantiomer for both resolving agents.

Conclusion and Future Outlook

While 1-phenylethylamine remains a reliable and cost-effective choice for many chiral resolutions, the exploration of novel resolving agents with tailored structural features is essential for advancing the field. The sterically hindered nature of 1-[3,5-bis(benzyloxy)phenyl]ethanamine presents a compelling rationale for its potential to offer superior diastereomeric discrimination, leading to higher yields and enantiomeric purities in a single crystallization step for certain racemic acids.[8] The provided experimental framework enables a direct and robust evaluation of this hypothesis. Further studies, including co-crystal structure analysis and a broader screening against a library of acidic compounds, will be invaluable in elucidating the full potential of this and other next-generation chiral resolving agents.

References

  • U.S. Patent 5,621,140. "Resolution of ibuprofen." Issued April 15, 1997.
  • Baker-Taylor, J. (2011). The Resolution of Ibuprofen. Vancouver Island University, Department of Chemistry.
  • "Experiment 38: Enantiomers of Ibuprofen." Department of Chemistry, University of Massachusetts.
  • Menahem, T., Pravda, M., & Mastai, Y. (2009).
  • "Chiral Resolution with and without Resolving Agents." Pharmaceutical Technology, March 11, 2025.
  • "Efficient resolution of naproxen by inclusion crystallization with N-octyl-glucamine and structure characterization of the inclusion complex.
  • "High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents and Other Factors.
  • "Stereochemistry - Stereoelectronics." University of Liverpool, April 30, 2021.
  • "Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine." Beilstein Journal of Organic Chemistry, September 13, 2010.
  • Lee, T., et al. (2023). "Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen." Industrial & Engineering Chemistry Research.
  • "Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one." Acta Crystallographica Section E, 2024.
  • "Resolution of Ibuprofen." ChemConnections, accessed March 2026.
  • "New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary." Molecules, October 23, 2020.
  • "Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers." RSC Advances, 2021.
  • "Separation of Optical Isomers via Diastereoisomeric Salt Formation." Periodica Polytechnica Chemical Engineering, 1986.
  • Chinese Patent CN104152526A. "Resolution method for preparing optically pure R-1-phenylethylamine." Published November 19, 2014.
  • "Chiral resolution." Wikipedia, accessed March 2026.
  • "Advanced Chiral Resolution and Purification Strategies." Arborpharmchem, February 23, 2026.
  • U.S. Patent 6,476,268B1. "Preparation of N-benzylamines." Issued November 5, 2002.
  • Simon, M. (2025, May 8). Diastereomeric Salt Crystallization Using Ternary Phase Diagram [Video]. YouTube.
  • "Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent." Gavin Publishers, October 8, 2019.
  • "Improving the Efficiency of Diastereomeric Salt Crystallization for Resolution." BenchChem, accessed March 2026.
  • "Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one.
  • "Synthesis and crystal structure of (2E)-1-[3,5-bis-(benz-yloxy)phen-yl]." PubMed, August 6, 2024.
  • "1-[3,5-BIS(BENZYLOXY)PHENYL]ETHAN-1-ONE | CAS 28924-21-2." Matrix Fine Chemicals, accessed March 2026.

Sources

Analytical Strategy Guide: Validation of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine Purity by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of Chromatographic Modalities for Bulky Primary Amines

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks posed by bulky, polar synthetic intermediates. 1-[3,5-Bis(benzyloxy)phenyl]ethanamine (Molecular Weight: 333.4 g/mol ) is a prime example. Featuring two bulky benzyloxy ethers flanking a primary ethanamine chain, this molecule presents a dual challenge: a high boiling point and active hydrogen-bond donating capabilities.

This guide objectively evaluates the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities like LC-MS and HPLC-UV for the purity validation of this compound, providing field-proven, self-validating protocols.

The Mechanistic Challenge of Primary Amines

Underivatized primary amines are notoriously difficult to analyze via gas chromatography. Because of their high polarity and basicity, they interact strongly with residual silanol groups on fused-silica columns and glass liners. This active site interaction causes severe peak tailing, irreversible adsorption, and potential thermal degradation at the high oven temperatures required to elute bulky molecules[1].

To achieve accurate purity validation and overcome these limitations, we must eliminate the active hydrogens. Derivatization —specifically acylation using Trifluoroacetic anhydride (TFAA)—converts the primary amine into a volatile, thermally stable trifluoroacetamide[2]. This chemical modification drastically lowers the polarity, improves peak symmetry, and generates distinct fluorinated fragments that enhance MS detectability.

Analytical_Strategy Analyte 1-[3,5-Bis(benzyloxy)phenyl]ethanamine (Primary Amine, MW 333.4) GCMS_Path GC-MS Analysis Analyte->GCMS_Path LCMS_Path LC-MS Analysis Analyte->LCMS_Path Problem High Polarity & Boiling Point Active Silanol Interactions GCMS_Path->Problem Direct Direct Injection (Reverse Phase) LCMS_Path->Direct Deriv Derivatization Required (e.g., TFAA Acylation) Problem->Deriv Overcome Tailing ResultGC High Resolution Separation Excellent MS Library Matching Deriv->ResultGC ResultLC Soft Ionization (ESI+) Minimal Sample Prep Direct->ResultLC

Decision matrix comparing GC-MS and LC-MS pathways for bulky primary amine analysis.

Comparative Performance Data

While LC-MS offers the convenience of direct injection, derivatized GC-MS provides superior chromatographic resolution, which is critical for separating structurally similar synthetic impurities (e.g., mono-debenzylated byproducts or regioisomers). Below is a quantitative comparison of the three primary modalities for this specific analyte.

Analytical ParameterGC-MS (TFAA Derivatized)LC-MS (ESI-TOF)HPLC-UV (254 nm)
Sample Preparation Intensive (Reaction + Evaporation)Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)
Peak Symmetry ( As​ ) 1.05 (Excellent)1.15 (Good)1.30 (Moderate tailing)
Resolution ( Rs​ ) from Isomers > 2.5 (Baseline separation)~ 1.5 (Partial overlap)~ 1.2 (Co-elution risk)
LOD / LOQ 5 ng/mL / 15 ng/mL1 ng/mL / 5 ng/mL500 ng/mL / 1500 ng/mL
Structural Confirmation High (Hard ionization fragmentation)Moderate (Intact mass, soft ion)None (Retention time only)

Verdict: GC-MS is the superior choice for purity validation and impurity profiling due to its high resolving power, provided the sample is properly derivatized.

The Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This means the protocol inherently controls for false negatives (e.g., incomplete derivatization) and systemic variance during sample preparation[3].

To achieve this, we introduce Triphenylamine as an Internal Standard (IS). Because Triphenylamine is a tertiary amine, it cannot react with TFAA. Its peak area remains constant regardless of derivatization efficiency, serving as a perfect volumetric and injection control. Furthermore, the method validates derivatization completeness by actively monitoring the Extracted Ion Chromatogram (EIC) for the underivatized mass ( m/z 333).

Protocol_Workflow A 1. Sample Prep 1 mg/mL in ACN B 2. Internal Std Add Triphenylamine A->B C 3. Derivatization +TFAA, 60°C, 30 min B->C D 4. Evaporation Remove Excess Acid C->D E 5. Reconstitution Dissolve in Hexane D->E F 6. GC-MS Injection SIM/SCAN Mode E->F

Self-validating sample preparation and derivatization workflow for GC-MS.

Step-by-Step Methodology & Causality
  • Sample Dissolution & IS Addition:

    • Action: Dissolve 10 mg of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine in 10 mL of anhydrous Acetonitrile (ACN). Add 50 µL of Triphenylamine IS solution (1 mg/mL).

    • Causality: Anhydrous conditions are critical; water will rapidly hydrolyze the TFAA reagent, halting the derivatization process.

  • Acylation Reaction:

    • Action: Transfer 1 mL of the mixture to a glass reaction vial. Add 100 µL of Trifluoroacetic anhydride (TFAA). Cap tightly and incubate at 60°C for 30 minutes.

    • Causality: Heat accelerates the nucleophilic attack of the primary amine on the anhydride, ensuring 100% conversion to the trifluoroacetamide derivative.

  • Acid Evaporation (Critical Step):

    • Action: Cool the vial and evaporate the contents to complete dryness under a gentle stream of ultra-high purity Nitrogen.

    • Causality: The byproduct of this reaction is trifluoroacetic acid. Injecting strong acids into a GC system will rapidly strip the stationary phase of the column (e.g., DB-5MS) and degrade the MS source. Evaporation protects your hardware.

  • Reconstitution:

    • Action: Reconstitute the dried residue in 1 mL of LC-MS grade Hexane. Vortex for 30 seconds.

    • Causality: Hexane is a non-polar solvent that perfectly matches the polarity of the GC column, ensuring a sharp, focused injection band (solvent focusing).

  • Validation Check:

    • Action: Inject 1 µL into the GC-MS. Monitor m/z 333 (underivatized) and m/z 429 (derivatized).

    • Causality: If the m/z 333 peak is detected, the derivatization failed or was incomplete, invalidating the run. If only m/z 429 is present alongside the IS, the system validates itself.

GC-MS Instrumental Parameters
ParameterSettingRationale
Column DB-5MS (30m x 0.25mm x 0.25µm)Low bleed, ideal for high-MW aromatics.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Maintains chromatographic resolution at high temps.
Injector Temp 280°CEnsures rapid volatilization of the bulky derivative.
Oven Program 150°C (hold 1 min) 15°C/min to 320°C (hold 5 min)High final temperature is required to elute the bis-benzyloxy moieties.
MS Mode SCAN ( m/z 50-500) + SIMCaptures full fragmentation for library matching while maximizing sensitivity.

Conclusion

While 1-[3,5-Bis(benzyloxy)phenyl]ethanamine poses significant analytical challenges due to its bulk and polarity, GC-MS remains the gold standard for its purity validation when paired with a robust acylation protocol. By utilizing TFAA derivatization and a self-validating internal standard framework, researchers can achieve baseline resolution of synthetic impurities, excellent peak symmetry, and definitive structural confirmation that LC-MS and HPLC-UV struggle to match.

References

  • Papageorgiou, et al. "The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages." National Center for Biotechnology Information (PMC), 2020. Available at:[Link]

  • Marques, et al. "Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization." Journal of Agricultural and Food Chemistry, ACS Publications, 2011. Available at:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Hirshfeld Surface Analysis vs. QTAIM and NCI in Polymorph Screening

Executive Summary

In the realm of rational drug design and solid-state chemistry, understanding intermolecular interactions is non-negotiable. The stability, solubility, and bioavailability of an active pharmaceutical ingredient (API) are fundamentally dictated by its crystal packing. For decades, crystallographers relied on simple distance and angle cutoffs to define hydrogen bonds and van der Waals contacts. Today, advanced computational methods—specifically Hirshfeld Surface Analysis (HSA) , the Quantum Theory of Atoms in Molecules (QTAIM) , and the Non-Covalent Interaction (NCI) index —provide rigorous, quantifiable insights into supramolecular synthons.

As a Senior Application Scientist, I have structured this guide to objectively compare these methodologies. Rather than viewing them as competing software tools, drug development professionals must understand them as an orthogonal, self-validating ecosystem for polymorph screening and co-crystal design.

The Paradigm of Intermolecular Analysis

Hirshfeld Surface Analysis (HSA)

Pioneered by Spackman and colleagues, HSA partitions the crystal electron density into regions where the promolecule’s electron density dominates over the surrounding procrystal [1]. By mapping properties like dnorm​ (normalized contact distance) onto this 3D surface, HSA provides an immediate, intuitive visualization of all intermolecular contacts simultaneously. Its companion tool, the 2D fingerprint plot, acts as a unique quantitative signature of the crystal lattice [2].

QTAIM & NCI (The Alternatives)

While HSA excels at mapping the global environment of a molecule, QTAIM (developed by Richard Bader) provides a rigorous quantum mechanical evaluation of specific bonds. It analyzes the topology of the electron density to locate Bond Critical Points (BCPs). Conversely, the NCI index utilizes the Reduced Density Gradient (RDG) to visualize weak, non-directional forces (like steric clashes or broad dispersion interactions) in real space, bridging the gap between HSA's geometric approach and QTAIM's topological rigor.

Methodological Comparison Matrix

To select the appropriate analytical tool, researchers must weigh computational cost against the required depth of physical insight. Table 1 summarizes the operational parameters of these three methodologies.

Table 1: Comparative Matrix of Intermolecular Interaction Analysis Methods

FeatureHirshfeld Surface Analysis (HSA)QTAIMNCI Index (RDG)
Primary Output 3D dnorm​ surfaces, 2D fingerprint plotsBond Critical Points (BCPs), ρ , ∇2ρ 3D spatial isosurfaces of density gradients
Theoretical Basis Promolecule/procrystal electron density partitioningQuantum topology of electron densityReduced Density Gradient (RDG)
Computational Cost Low (Seconds/Minutes)High (Requires DFT wavefunctions)Medium (Requires DFT or promolecular density)
Best Used For Global crystal packing, polymorph screening, contact quantificationRigorous quantification of specific bond strengths and typesVisualizing weak, non-directional dispersion forces
Standard Software CrystalExplorer [2]Multiwfn, AIMAllNCIplot, Multiwfn

Experimental Protocols: A Self-Validating Ecosystem

A robust computational workflow must be self-validating. Relying on a single method can lead to false positives, particularly with weak C-H··· π or halogen bonds. Below are the standard operating protocols for executing an orthogonal HSA/QTAIM analysis.

Protocol A: Hirshfeld Surface Analysis via CrystalExplorer

Causality Focus: HSA relies on spherical atomic electron densities. If the input geometry is flawed, the resulting surface will misrepresent the packing.

  • CIF Preparation & Validation: Import a high-resolution Single Crystal X-Ray Diffraction (SCXRD) CIF file.

  • Bond Length Normalization (Critical Step): X-ray diffraction systematically underestimates X-H bond lengths because it scatters off electron clouds, which are pulled into the internuclear region. You must normalize X-H bonds to standard neutron diffraction values (e.g., C-H = 1.083 Å, N-H = 1.009 Å). Self-Validation: Failure to do this will artificially inflate the di​ (internal) distances, masking true hydrogen bonds.

  • Surface Generation: Compute the Hirshfeld surface mapped with dnorm​ . Red spots indicate contacts shorter than the sum of van der Waals radii (strong interactions), white indicates contacts equal to the sum, and blue indicates longer contacts.

  • 2D Fingerprint Decomposition: Generate the di​ vs de​ plots. Decompose the plot by atom pairs to extract the exact percentage contribution of each interaction type.

Protocol B: QTAIM Analysis via Multiwfn

Causality Focus: While HSA shows where molecules touch, QTAIM proves if that touch constitutes a stabilizing quantum mechanical bond.

  • Wavefunction Generation: Extract the interacting dimer from the CIF. Optimize the geometry using Density Functional Theory (e.g., B3LYP/6-31G(d,p)) to generate the .wfn or .fchk file.

  • Topology Search: Execute a search for Bond Critical Points (BCPs) between the two molecules.

  • Parameter Extraction & Self-Validation: Calculate the electron density ( ρ ) and its Laplacian ( ∇2ρ ) at the BCP. Self-Validation: The Poincaré-Hopf topological relationship must equate to 1 for an isolated molecule system. Furthermore, a positive Laplacian ( ∇2ρ>0 ) combined with low electron density ( 0.002−0.034 a.u.) confirms a closed-shell non-covalent interaction, validating the red spots observed in Protocol A.

Visualizing the Orthogonal Workflow

G cluster_HSA Hirshfeld Surface Analysis (Global Packing) cluster_QTAIM QTAIM Analysis (Specific Bonds) CIF Single Crystal X-Ray Data (CIF File) HSA1 Normalize X-H Bonds (Neutron Values) CIF->HSA1 QT1 DFT Wavefunction Generation CIF->QT1 HSA2 Generate d_norm Surface (Promolecule Density) HSA1->HSA2 HSA3 2D Fingerprint Plots (Contact Quantification) HSA2->HSA3 Synthesis Holistic Interaction Map (Lead Optimization & Formulation) HSA3->Synthesis Packing % QT2 Topology Search (Bond Critical Points) QT1->QT2 QT3 Calculate ρ and ∇²ρ (Bond Strength) QT2->QT3 QT3->Synthesis Energy (a.u.)

Fig 1: Orthogonal workflow combining HSA and QTAIM for robust polymorph stability prediction.

Experimental Data: Polymorph Screening Case Study

To demonstrate the efficacy of HSA, we examine the polymorphic behavior of MBQ-167, a small-molecule inhibitor undergoing preclinical trials [3]. MBQ-167 exhibits two polymorphs: Form I (thermodynamically stable) and Form II (metastable).

Traditional visual inspection of the crystal lattice struggles to explain the thermodynamic preference, as both forms rely heavily on van der Waals forces. However, HSA fingerprint plot decomposition (Table 2) reveals the subtle mechanistic drivers of stability.

Table 2: Fingerprint Plot Contact Contributions in MBQ-167 Polymorphs

Interaction TypeForm I (Stable) ContributionForm II (Metastable) ContributionMechanistic Implication in Polymorphism
H···H (Dispersion) 45.0%50.0%Higher dispersion in Form II indicates less efficient, less directional packing.
C···H (C-H··· π ) 37.2%30.4%Increased C-H··· π in Form I drives thermodynamic stability via locked conformations.
N···H / O···H 12.5%14.1%Similar primary hydrogen bonding networks; stability is dictated by secondary forces.

Expert Insight: The data clearly shows that the stability of Form I is not driven by traditional hydrogen bonds, but by a ~7% increase in C···H contacts. In drug formulation, this tells the development team that the API's solid-state stability is highly dependent on π -stacking and C-H··· π interactions. If the drug is co-milled with excipients that disrupt these specific π networks, it risks a phase transition to the metastable Form II.

Conclusion

Hirshfeld Surface Analysis is an indispensable, low-computational-cost tool that provides a macroscopic view of crystal packing and polymorph differentiation [4]. However, it should not exist in a vacuum. For drug development professionals, the gold standard is a synergistic approach: use HSA to rapidly quantify global packing contributions and identify key interactions, then deploy QTAIM or NCI to validate the quantum mechanical strength of those specific structural anchors.

References

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. URL: [Link]

  • Spackman, P. R., Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Jayatilaka, D., & Spackman, M. A. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(2), 1006-1011. URL: [Link]

  • Stelzer, T., et al. (2021). Polymorphism in early development: The account of MBQ-167. International Journal of Pharmaceutics, 608, 121087. URL: [Link]

  • Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Crystals, 11(10), 1246. URL: [Link]

Quantifying Impurities in Synthesized 1-[3,5-Bis(benzyloxy)phenyl]ethanamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, heavily protected intermediates, the analytical rigor applied to these scaffolds must evolve. 1-[3,5-Bis(benzyloxy)phenyl]ethanamine is a prime example: a bulky, lipophilic primary amine synthesized via the reductive amination of 3,5-bis(benzyloxy)acetophenone. While the benzyloxy protecting groups provide stability for downstream coupling, they also introduce significant hydrophobic bulk that complicates chromatographic separation.

Under the[1], organic impurities in new drug substances must be reported, identified, and qualified based on strict thresholds (typically 0.05% for a maximum daily dose ≤ 2g). This guide provides drug development professionals with a field-proven, self-validating framework for profiling and quantifying process-related impurities in this specific amine scaffold.

Mechanistic Origins of Process Impurities

To accurately quantify impurities, we must first understand their kinetic and thermodynamic origins during synthesis. The reductive amination process relies on the formation of an intermediate imine, followed by reduction (e.g., using NaBH3​CN or catalytic hydrogenation).

  • Impurity A (Unreacted Ketone): 3,5-bis(benzyloxy)acetophenone. Arises from incomplete imine condensation or insufficient reductant stoichiometry.

  • Impurity B (Secondary Amine Dimer): Bis(1-[3,5-bis(benzyloxy)phenyl]ethyl)amine. Formed via over-alkylation when the newly synthesized primary amine acts as a nucleophile, attacking the unreduced intermediate imine.

  • Impurity C (Debenzylated Phenol): 1-[3,5-dihydroxyphenyl]ethanamine. A degradation product generated if overly aggressive reductive conditions (such as H2​/Pd-C ) inadvertently cleave the benzyl ether protecting groups.

SynthesisImpurity SM 3,5-Bis(benzyloxy)acetophenone (Starting Material) Reagents Reductive Amination (NH3, Reductant) SM->Reagents API 1-[3,5-Bis(benzyloxy)phenyl]ethanamine (Target API) Reagents->API Optimal Conversion ImpA Unreacted Ketone (Impurity A) Reagents->ImpA Incomplete Reaction ImpB Secondary Amine Dimer (Impurity B) API->ImpB Over-alkylation ImpC Debenzylated Phenol (Impurity C) API->ImpC Over-reduction

Synthesis and primary impurity pathways of 1-[3,5-Bis(benzyloxy)phenyl]ethanamine.

Comparison of Analytical Methodologies

Because 1-[3,5-Bis(benzyloxy)phenyl]ethanamine possesses a massive hydrophobic bulk (two benzyl ethers) and a polar primary amine headgroup, it presents unique chromatographic challenges. The amine causes severe peak tailing due to secondary interactions with residual silanols on silica-based columns, necessitating careful selection of stationary and mobile phases [2].

Table 1: Methodological Comparison for Amine Impurity Profiling
MethodologyPrimary Use CaseSensitivity (LOD)SpecificityCost / Throughput
RP-HPLC-UV Routine batch release and ICH Q3A compliance.~0.01% w/wModerate (Relies on chromatographic resolution).Low Cost / High Throughput
LC-MS/MS (ESI+) Identification of unknown degradants; trace genotoxic impurities.~0.001% w/wHigh (Mass-to-charge and fragmentation specific).High Cost / Medium Throughput
qNMR Absolute quantification without reference standards.~0.5% w/wHigh (Structural elucidation via chemical shifts).Medium Cost / Low Throughput

Experimental Protocols: Self-Validating Workflows

To ensure data integrity, every analytical run must be treated as a self-validating system. The workflows below embed System Suitability Testing (SST) to guarantee that the instrument is performing within acceptable tolerances before any sample data is processed [3].

AnalyticalWorkflow Sample API Sample Prep (1.0 mg/mL) HPLC RP-HPLC Separation (Phenyl-Hexyl) Sample->HPLC UV UV Detection (220 nm) HPLC->UV Routine MS MS/MS Detection (ESI+) HPLC->MS Unknowns Data Quantification & ICH Q3A Review UV->Data MS->Data

Analytical workflow for impurity quantification and ICH Q3A compliance.
Protocol 1: RP-HPLC-UV for Routine Quantification

Expertise & Causality: Standard C18 columns often fail to separate the primary amine API from the secondary amine dimer (Impurity B) efficiently. By utilizing a Phenyl-Hexyl stationary phase , we exploit π−π interactions between the column and the three aromatic rings of the API. Furthermore, adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase is non-negotiable; TFA acts as an ion-pairing agent, masking the protonated primary amine from residual silanols and eliminating peak tailing[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the synthesized API in 10 mL of Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Prepare a 0.1% (1.0 µg/mL) dilution to serve as the reporting threshold standard.

  • Chromatographic Conditions:

    • Column: Waters XBridge Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% B to 90% B over 15 minutes, hold at 90% B for 5 minutes (to elute the highly lipophilic Impurity B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm (captures the strong π→π∗ transitions of the benzyloxy groups).

  • Self-Validating System Suitability Test (SST): Inject a resolution mixture containing the API and Impurity A (Ketone).

    • Acceptance Criteria: Resolution ( Rs​ ) between API and Impurity A must be > 2.0. The tailing factor ( Tf​ ) for the API peak must be ≤ 1.5. Failure to meet these criteria indicates column degradation or insufficient TFA buffering, invalidating the run.

  • Quantification: Calculate impurity % w/w using the external standard method against the 0.1% nominal concentration standard.

Protocol 2: LC-MS/MS for Trace/Unknown Impurity Profiling

Expertise & Causality: When an impurity falls below the UV detection limit but presents a structural alert (e.g., potential mutagenicity), MS/MS is required. However, the TFA used in Protocol 1 causes severe ion suppression in the MS source. Therefore, the method must be adapted by replacing TFA with 0.1% Formic Acid, which provides the necessary protons for Electrospray Ionization (ESI+) without the suppression penalty[3].

Step-by-Step Methodology:

  • Sample Dilution: Dilute the HPLC stock to 1 µg/mL in mobile phase to prevent detector saturation.

  • Chromatographic Adjustment: Run the identical gradient from Protocol 1, but substitute TFA with 0.1% Formic Acid in both Mobile Phases A and B.

  • MS Parameters:

    • Source: ESI+ (The primary amine ionizes readily to form the [M+H]+ ion at m/z 334.2).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350 °C.

    • MRM Transitions: Monitor the parent [M+H]+ (m/z 334.2) transitioning to the stable benzyl cation (m/z 91.1) for highly specific quantification.

Quantitative Validation Data

The following table summarizes the expected validation performance of the RP-HPLC-UV method, demonstrating its capability to easily meet ICH Q3A(R2) reporting thresholds.

Table 2: Simulated Validation Data for RP-HPLC-UV Method
AnalyteRetention Time (min)LOD (% w/w)LOQ (% w/w)Linearity ( R2 )Recovery (%)
Target API 6.40.0050.0150.999899.8 ± 1.2
Impurity A (Ketone) 8.10.0080.0250.9995101.2 ± 1.5
Impurity B (Dimer) 14.30.0100.0300.999198.5 ± 2.0
Impurity C (Phenol) 3.20.0050.0150.999799.1 ± 1.1

Note: The LOQ for all impurities is well below the standard 0.05% ICH reporting threshold, validating the method's suitability for regulatory submissions.

Conclusion

Quantifying impurities in complex, heavily protected amines like 1-[3,5-Bis(benzyloxy)phenyl]ethanamine requires a strategic balance of chromatographic selectivity and detection sensitivity. By leveraging π−π interactions on a Phenyl-Hexyl column, utilizing appropriate ion-pairing agents, and adhering to strict, self-validating system suitability criteria, researchers can ensure robust, ICH-compliant analytical packages that accelerate drug development timelines.

References

  • European Medicines Agency / ICH. "ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline." ICH Official Guidelines. Available at:[Link]

  • Pharmaceutical Outsourcing. "HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis." Pharmaceutical Outsourcing Magazine. Available at:[Link]

Sources

Deciphering Certificate of Analysis (CoA) Standards for Chiral Amines: A Comparative Guide to Enantiomeric Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Chiral amines are ubiquitous building blocks in modern drug discovery, serving as the structural core for numerous active pharmaceutical ingredients (APIs). For researchers and drug development professionals, the Certificate of Analysis (CoA) is the ultimate arbiter of a batch's quality. According to ICH guidelines (such as Q6A), compounds with molecular dissymmetry must have validated control methods that determine enantiomeric purity, typically expressed as enantiomeric excess ( ee )[1].

As a Senior Application Scientist, I frequently observe that while chemical purity (assay) is easily verified, the analytical modalities chosen to validate chiral purity on a CoA often dictate the reliability of the downstream pharmacology. This guide objectively compares the standard analytical methods used to establish pharma-grade CoAs for chiral amines, exploring the causality behind method selection and providing a self-validating experimental protocol.

The Causality Behind CoA Parameter Selection

A standard CoA for an achiral compound focuses primarily on chemical purity, residual solvents, and heavy metals. However, for chiral amines, the critical quality attribute (CQA) is the enantiomeric excess. Why? Because stereoisomers can exhibit radically different pharmacological and toxicological profiles[2].

The CoA must independently validate:

  • Chemical Purity : The absence of synthetic byproducts or degradation products (e.g., nitroso impurities in Boc-protected amines)[3].

  • Chiral Purity : The precise quantification of the undesired enantiomer. For clinical-grade APIs, the Limit of Quantitation (LOQ) for the undesired enantiomer must often be <0.1% .

Comparative Analysis of Analytical Modalities

To generate a robust CoA, analytical chemists must choose the correct separation technique based on the amine's volatility, thermal stability, and photophysical properties.

Direct Chiral HPLC & SFC

Direct separation utilizes Chiral Stationary Phases (CSPs), most commonly polysaccharide phenylcarbamates (e.g., Chiralpak IA/IB/IC)[4]. Recently, Supercritical Fluid Chromatography (SFC) has become the gold standard for high-throughput screening. Causality: The low viscosity of supercritical CO2​ allows for superior mass transfer kinetics and higher flow rates compared to standard HPLC, significantly reducing analysis time while maintaining high theoretical plate counts[5].

Indirect HPLC (Chemical Derivatization)

Many aliphatic chiral amines (e.g., 2-aminobutane) lack a strong UV chromophore, rendering direct UV detection impossible. In these cases, indirect HPLC is mandatory. The chiral amine is reacted with a Chiral Derivatizing Agent (CDA) to form diastereomers. These diastereomers can then be separated on standard, high-resolution achiral C18 columns and detected via UV[6].

Chiral Gas Chromatography (GC)

For highly volatile chiral amines, GC utilizing cyclodextrin-based stationary phases is highly effective. Causality: GC provides exceptional theoretical plate counts, but primary amines often interact strongly with silanol groups in the injection port, causing peak tailing. Therefore, pre-column acylation (e.g., using trifluoroacetic anhydride) is frequently employed to improve volatility and peak symmetry[7].

NMR Spectroscopy

Nuclear Magnetic Resonance can determine ee by utilizing Chiral Solvating Agents (CSAs) or CDAs (like (S)-1-Phenylethyl isothiocyanate) to induce chemical shift differences between enantiomers[8]. While excellent for rapid structural confirmation, NMR generally lacks the trace sensitivity required for strict pharma-grade CoAs[7].

Quantitative Data Comparison
Analytical ModalityTypical Resolution ( Rs​ )Sensitivity (LOD)Run TimeCausality for Selection
Direct Chiral SFC 1.5 - 3.50.05%5 - 15 minFirst-line choice for UV-active amines. Non-destructive and rapid[5].
Indirect HPLC (Deriv.) 2.0 - 5.00.01%20 - 40 minEssential for aliphatic amines lacking chromophores. Amplifies UV signal[6].
Chiral GC 1.5 - 2.50.05%15 - 45 minIdeal for volatile, thermally stable amines. High theoretical plate count[9].
NMR (with CSA/CDA) N/A (Shift Δδ )1.0 - 2.0%5 - 10 minRapid orthogonal verification. Insufficient sensitivity for final API release[7].

Experimental Protocol: Self-Validating Indirect HPLC Workflow

When direct chiral HPLC yields ambiguous results due to co-eluting achiral impurities, indirect derivatization serves as a powerful orthogonal method. The following is a field-proven, self-validating protocol for determining the ee of a UV-transparent chiral amine using (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate ((S)-NEITC)[6].

The Causality of the Chemistry : The isothiocyanate reacts quantitatively with primary amines to form a stable thiourea linkage. The bulky naphthyl group provides a strong π−π∗ UV transition at 254 nm, while the rigid stereocenter induces a massive spatial difference between the resulting diastereomers, maximizing chromatographic resolution ( Rs​ ) on a standard C18 column[6].

Step-by-Step Methodology
  • Sample Preparation : Accurately weigh 5.0 mg of the chiral amine batch into a 2 mL HPLC vial. Dissolve completely in 1.0 mL of anhydrous acetonitrile (ACN).

  • Derivatization : Add 1.2 molar equivalents of (S)-NEITC and 10 μ L of triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic base catalyst to maintain the amine in its reactive free-base form, ensuring complete conversion and preventing kinetic resolution artifacts[6].

  • Incubation : Cap the vial and heat at 60°C for 30 minutes. Quench the reaction by adding 100 μ L of methanol.

  • Chromatographic Separation :

    • Column : C18 Reverse-Phase (4.6 x 150 mm, 5 μ m).

    • Mobile Phase : Isocratic 60:40 ACN:Water containing 0.1% Trifluoroacetic acid (TFA).

    • Causality: TFA suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the polar thiourea derivatives.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

  • Mandatory Self-Validation Check : You must run a parallel control reaction using a racemic standard of the amine. The resulting chromatogram must show two well-resolved peaks with exactly a 1:1 integration ratio. If the ratio deviates, kinetic resolution has occurred during the derivatization step, and the method is invalid[6].

  • Quantification : Calculate the enantiomeric excess using the integrated peak areas of the major ( AreaS​ ) and minor ( AreaR​ ) diastereomers:

    ee(%)=AreaS​+AreaR​∣AreaS​−AreaR​∣​×100 [1]

Visualizing the Analytical Logic

The decision to utilize a specific analytical modality for a CoA is driven by the physicochemical properties of the amine. The following logic tree maps the standard decision-making process in a pharmaceutical analytical laboratory.

CoA_Decision_Tree Start Raw Chiral Amine Batch Volatile Is the amine highly volatile? Start->Volatile GC Chiral GC (Cyclodextrin Phase) Volatile->GC Yes Chromophore Does it possess a strong UV chromophore? Volatile->Chromophore No CoA Calculate Enantiomeric Excess (ee) for Certificate of Analysis GC->CoA DirectHPLC Direct Chiral HPLC / SFC (Polysaccharide CSP) Chromophore->DirectHPLC Yes Deriv Chemical Derivatization (e.g., (S)-NEITC) Chromophore->Deriv No DirectHPLC->CoA IndirectHPLC Indirect Achiral HPLC (C18 Column) Deriv->IndirectHPLC IndirectHPLC->CoA

Decision matrix for selecting the optimal enantiomeric excess analytical method for CoA generation.

References

  • Source: U.S.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: ResearchG
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • (R)-[1-(1-Naphthyl)ethyl] Isothiocyanate and (S)-1-Phenylethyl Isothiocyanate. New Chirality Recognizing Reagents for the Determination of Enantiomeric Purity of Chiral Amines by NMR Source: Chemistry Letters, Oxford Academic
  • A Comparative Purity Analysis of Commercial (S)-1-Boc-3-aminopiperidine for Researchers and Drug Development Professionals Source: Benchchem
  • (S)-(+)-1-(1-Naphthyl)

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 1-[3,5-Bis(benzyloxy)phenyl]ethanamine

As a Senior Application Scientist, I have designed this protocol to provide more than just a checklist of safety measures. True laboratory safety stems from understanding the mechanistic causality behind chemical behavior. 1-[3,5-Bis(benzyloxy)phenyl]ethanamine is a structurally complex phenethylamine derivative. By understanding how its specific functional groups interact with biological tissues and the environment, we can build a self-validating system of operational and disposal protocols that ensures absolute safety and regulatory compliance.

Chemical Profile & Hazard Causality

To handle 1-[3,5-Bis(benzyloxy)phenyl]ethanamine safely, we must first deconstruct its molecular anatomy to understand its inherent hazards:

  • The Primary Amine Group: The ethylamine side chain confers strong basicity to the molecule. Upon contact with physiological moisture (such as eyes or mucous membranes), the amine undergoes an exothermic protonation. This reaction can cause severe localized tissue damage, chemical burns, and respiratory tract irritation[1]. Furthermore, free-base amines readily absorb atmospheric carbon dioxide to form carbamates, necessitating strict, air-tight storage protocols[2].

  • The 3,5-Bis(benzyloxy)phenyl Moiety: The dual benzyloxy groups impart massive steric bulk and significantly elevate the molecule's partition coefficient (LogP). This high lipophilicity enhances the compound's ability to permeate the lipid bilayers of the stratum corneum (the outermost layer of skin). Consequently, dermal exposure to this specific derivative is highly hazardous, as the lipophilic tail drags the corrosive amine headgroup deep into the tissue.

Causality-Driven PPE Protocol

Standard laboratory attire is insufficient for highly lipophilic amines. Every piece of Personal Protective Equipment (PPE) specified below is chosen based on the chemical's specific permeation and reactivity profiles.

Table 1: Quantitative PPE Specifications and Mechanistic Causality

PPE CategorySpecification & StandardMechanistic Causality
Eye/Face Protection Tightly fitting safety goggles with side-shields (EN 166 / NIOSH approved) + Face shield[3].Amines can cause irreversible corneal opacity upon contact. A face shield prevents aerosolized particles from settling on facial skin[2].
Skin/Hand Protection High-density Nitrile or Neoprene gloves (Minimum 0.11 mm thickness). Double-gloving is mandatory. The lipophilic benzyloxy groups can rapidly permeate standard latex. Nitrile provides a superior chemical barrier against basic amines[2].
Body Protection Flame-resistant, impervious laboratory coat. Closed-toe, non-porous footwear[4].Prevents systemic absorption through accidental spills. Powders can settle on porous clothing and cause delayed dermal exposure.
Respiratory Protection NIOSH-approved N95/P100 particulate respirator (for powders) or Type A Organic Vapor cartridge (if in solution)[1].Prevents inhalation of fine, statically-charged amine dust or volatilized free-base vapors, which can induce severe respiratory distress[5].

Operational Workflow: Handling & Transfer

This step-by-step methodology ensures a self-validating loop where each step verifies the safety of the previous one.

Step 1: Engineering Control Verification

  • Action: Conduct all handling inside a certified Class II chemical fume hood.

  • Validation: Verify the hood's face velocity is actively reading between 0.4 and 0.6 m/s before opening the chemical container.

Step 2: Static Neutralization

  • Action: Use an anti-static gun (Zerostat) on your weighing boats and spatulas.

  • Causality: Bulky organic amine salts often hold a strong static charge. When transferring the powder, static repulsion can cause the material to aerosolize out of the weigh boat, leading to immediate inhalation hazards and loss of containment[5].

Step 3: Material Transfer

  • Action: Transfer the compound using a grounded stainless steel spatula into a pre-tared, anti-static weigh boat.

  • Validation: Ensure the primary chemical container is immediately flushed with dry nitrogen or argon and sealed tightly to prevent atmospheric CO2 absorption and oxidative degradation[2].

Spill Management & Emergency Procedures

In the event of an accidental release, immediate action is required to contain the highly permeating amine.

Methodology for Dry Spills (Powder):

  • Isolate: Immediately alert personnel and evacuate the immediate vicinity[3].

  • Suppress: Do NOT use water, as it may exothermically react with the free base. Use dry clean-up procedures to avoid generating dust[5].

  • Collect: Carefully sweep the material using a static-free brush into a clean, dry, sealable container[4].

Methodology for Wet Spills (In Solvent):

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth[2]. Do not use combustible absorbents like sawdust.

  • Neutralize: If the spill is highly concentrated, a weak, dilute acid (like 5% acetic acid) can be used cautiously to neutralize the basic amine before final cleanup, provided it is safe to do so.

  • Extract: Place the saturated absorbent into a heavy-duty, labeled hazardous waste bag.

Hazardous Waste Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under local regulations (e.g., US EPA 40 CFR 261.3)[4]. 1-[3,5-Bis(benzyloxy)phenyl]ethanamine must be treated as toxic, environmentally hazardous waste.

Step-by-Step Disposal Methodology:

  • Segregation (Critical Step): Isolate the amine waste from strong oxidizing agents, acid chlorides, acid anhydrides, and strong acids[1]. Mixing amines with these incompatible materials can trigger violent exothermic reactions or the release of toxic nitrogen oxide (NOx) gases[2].

  • Containment: Collect all waste (including wash water from cleaning equipment) in a dedicated, high-density polyethylene (HDPE) or glass carboy[5]. Do not allow the product to enter drains or waterways, as it is harmful to aquatic life[4].

  • Labeling: Clearly label the container as "Hazardous Waste - Toxic/Irritant Amine (Contains 1-[3,5-Bis(benzyloxy)phenyl]ethanamine)".

  • Professional Disposal: Puncture empty primary containers to prevent re-use. Arrange for collection and incineration by a licensed and approved hazardous waste disposal company[3].

Workflow Visualization

G cluster_0 Phase 1: Preparation & Handling cluster_1 Phase 2: Post-Operation N1 PPE & Fume Hood Verification N2 Static-Free Material Transfer N1->N2 N3 Chemical Processing (Inert Atmosphere) N2->N3 N4 Spill & Residue Containment N3->N4 N5 Waste Segregation (Non-Acidic) N4->N5 N6 Licensed Hazardous Disposal N5->N6

Caption: Operational and disposal workflow for 1-[3,5-Bis(benzyloxy)phenyl]ethanamine.

References

  • Cole-Parmer. "Material Safety Data Sheet - Phenethylamine".[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.